molecular formula C18H18O4 B2998176 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione CAS No. 95691-32-0

1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Cat. No.: B2998176
CAS No.: 95691-32-0
M. Wt: 298.338
InChI Key: CMPYOIFBFSFCMQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.338. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-12(17(19)13-4-8-15(21-2)9-5-13)18(20)14-6-10-16(22-3)11-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPYOIFBFSFCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Profiling and Synthetic Methodologies of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Focus: Structural causality, radical-mediated synthesis, and downstream pharmaceutical applications.

Executive Summary

In the landscape of modern synthetic chemistry, sterically hindered, electron-rich


-diketones serve as critical building blocks for both coordination chemistry and the synthesis of bioactive heterocycles. 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione  (CAS: 95691-32-0) represents a highly specialized derivative of the dibenzoylmethane family[1]. By incorporating a C2-methyl group and para-methoxy electron-donating substituents, this compound exhibits unique tautomeric behaviors and enhanced chelating properties compared to its unmethylated precursor. This whitepaper provides an in-depth technical analysis of its physicochemical profile, a self-validating protocol for its radical-mediated synthesis, and its strategic utility in drug development.

Physicochemical & Structural Profiling

To effectively utilize this compound in complex syntheses, one must understand how its structural modifications dictate its chemical behavior.

Quantitative Data Summary
PropertyValueReference
IUPAC Name 1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione[1]
CAS Number 95691-32-0[1]
Molecular Formula

Derived
Molecular Weight 298.33 g/mol Derived
Precursor CAS 18362-51-1 (Unmethylated analogue)[2]
Structural Class

-Substituted

-Diketone
[1]
Electronic and Steric Causality

The molecular architecture of this compound is defined by two competing forces that dictate its reactivity:

  • Electronic Enrichment (+R Effect): The para-methoxy (

    
    ) groups donate electron density into the aromatic rings via resonance. This significantly increases the electron density at the carbonyl oxygens, enhancing the molecule's Lewis basicity. Consequently, the corresponding enolate acts as a highly stable, electron-rich bidentate ligand capable of stabilizing high-valent transition metals (e.g., Fe(III), Ru(III)).
    
  • Steric Hindrance & Tautomeric Shift: Unsubstituted

    
    -diketones typically exist predominantly in the planar enol form due to extended conjugation and strong intramolecular hydrogen bonding. However, the introduction of the C2-methyl group creates a severe steric clash with the bulky para-methoxyphenyl rings. This steric penalty destabilizes the planar enol conformation, shifting the keto-enol equilibrium significantly toward the diketo form . This structural nuance is critical: it requires the use of stronger bases or transition-metal catalysts to generate the reactive enolate for subsequent coordination or nucleophilic attack.
    

Synthetic Methodology: Copper-Catalyzed Radical Methylation

Traditional methylation of


-diketones using methyl iodide (

) and a base often suffers from poor regioselectivity, leading to unwanted O-alkylation or di-alkylation. To circumvent this, a highly efficient, field-proven protocol utilizes a copper-catalyzed radical cross-coupling mechanism. In this system, tert-butyl peroxybenzoate (TBPB) acts dually as an oxidant and the exclusive methyl radical source[1].
Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system designed for high mono-C-alkylation selectivity.

  • Initialization: Charge a dry reaction vessel with 1.0 mmol (0.28 g) of the precursor, 1,3-bis(4-methoxyphenyl)propane-1,3-dione[2], and 0.1 mmol (0.022 g) of Copper(II) bromide (

    
    ) in 2 mL of absolute ethanol[1].
    
  • Radical Initiation: Add 3.0 mmol (0.45 g) of tert-butyl peroxybenzoate (TBPB) to the mixture[1].

    • Causality: TBPB is selected because it operates under mild, base-free conditions, entirely preventing competing O-alkylation pathways.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Mechanistic Action: At 80 °C,

      
       facilitates a single-electron transfer (SET) to TBPB, cleaving the weak O-O bond to generate a tert-butoxy radical. This radical rapidly undergoes 
      
      
      
      -scission, expelling a molecule of acetone to yield a highly reactive methyl radical (
      
      
      ).
  • Coupling: Concurrently,

    
     coordinates with the 
    
    
    
    -diketone to form a stabilized enolate radical intermediate. The in situ generated methyl radical attacks the
    
    
    -position of this complex, forging the new C-C bond.
  • Monitoring & Isolation: Track the reaction progress via Thin Layer Chromatography (TLC). Upon complete consumption of the starting material, cool the mixture and purify the crude product using silica gel flash column chromatography (Eluent: petroleum ether to ethyl acetate = 40:1). This protocol reliably yields the target C2-methylated product at approximately 80% efficiency[1].

Mechanism SM 1,3-Bis(4-methoxyphenyl) propane-1,3-dione Enolate Cu(II)-Enolate Radical SM->Enolate Cu Coordination TBPB tert-Butyl Peroxybenzoate (TBPB) Radical tert-Butoxy Radical TBPB->Radical Heat (80°C) Cu CuBr2 Catalyst Cu->Radical SET MeRadical Methyl Radical (•CH3) Radical->MeRadical β-Scission (-Acetone) Product 1,3-Bis(4-methoxyphenyl)- 2-methylpropane-1,3-dione MeRadical->Product α-Methylation Enolate->Product Radical Coupling

Figure 1: Copper-catalyzed radical methylation mechanism using TBPB as a methyl source.

Strategic Applications in Drug Development & Catalysis

The strategic placement of the C2-methyl group transforms this molecule into a highly sought-after precursor for advanced applications.

Synthesis of Tetrasubstituted Pyrazoles

-diketones are foundational to the Knorr pyrazole synthesis. By condensing 1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione with substituted hydrazines (often catalyzed by ceric ammonium nitrate), researchers can synthesize fully substituted (tetrasubstituted) pyrazoles.
  • Medicinal Causality: The C2-methyl group of the diketone guarantees that the C4-position of the resulting pyrazole is methylated. In medicinal chemistry, this C4-methyl group acts as a conformational lock, forcing the adjacent para-methoxyphenyl rings out of planarity. This specific 3D topology is a privileged scaffold for designing highly selective kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors, allowing the molecule to perfectly wedge into deep hydrophobic binding pockets.

Advanced Coordination Complexes

As a ligand, the deprotonated form of this compound creates robust metal-diketonate complexes. The strong electron donation from the para-methoxy groups stabilizes high oxidation states in transition metals. Furthermore, the steric bulk of the C2-methyl group alters the ligand's "bite angle," which can be exploited to tune the enantioselectivity or catalytic turnover rates of the resulting metal-oxo clusters in material science.

Applications Core 1,3-Bis(4-methoxyphenyl)- 2-methylpropane-1,3-dione Pyrazole Tetrasubstituted Pyrazoles Core->Pyrazole Condensation Complex Metal-Diketonate Complexes Core->Complex Chelation Hydrazine Substituted Hydrazines Hydrazine->Pyrazole Bio Kinase / COX-2 Inhibitors Pyrazole->Bio Drug Discovery Metal Transition Metals (Fe, Cu, Ru) Metal->Complex Catalysis Catalysts & Materials Complex->Catalysis Material Science

Figure 2: Applications of the C2-methylated beta-diketone in drug discovery and materials.

References

  • [1] Title: 2-methyl-1,3-bis(p-methoxyphenyl)propane-1,3-diketone synthesis Source: ChemicalBook URL:

  • [2] Title: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | C17H16O4 Source: PubChem (NIH) URL:

  • Title: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione 97 18362-51-1 Source: Sigma-Aldrich URL:

Sources

An In-depth Technical Guide to 1,3-Bis(4-methoxyphenyl)propane-1,3-dione and its Theoretical 2-Methyl Derivative

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Compound: 1,3-Bis(4-methoxyphenyl)propane-1,3-dione

This section details the established properties of the well-characterized parent compound.

Molecular Structure and Key Identifiers

1,3-Bis(4-methoxyphenyl)propane-1,3-dione is a symmetrical diketone featuring a central propanedione linker flanked by two 4-methoxyphenyl (anisyl) groups.

Structural Formula:

(Note: A more accurate representation shows the phenyl groups attached to the carbonyl carbons)

Key Identifiers:

IdentifierValueSource
IUPAC Name 1,3-bis(4-methoxyphenyl)propane-1,3-dione[1]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
CAS Number 18362-51-1[1]
Physicochemical Properties

The physicochemical properties of 1,3-Bis(4-methoxyphenyl)propane-1,3-dione are summarized in the table below.

PropertyValueSource
Physical State Light yellow to yellow-green powder/crystal
Melting Point 108-115 °C
Purity (typical) >97%
Linear Formula (CH₃OC₆H₄CO)₂CH₂
Applications and Research Interest

1,3-Bis(4-methoxyphenyl)propane-1,3-dione serves as a versatile building block and ligand in several areas of chemical research:

  • Synthesis of Heterocyclic Compounds: It is a key precursor in the synthesis of various heterocyclic structures, such as pyrazoles and isoxazoles.

  • Coordination Chemistry: As a β-diketone, it can act as a chelating ligand for a variety of metal ions, forming stable coordination complexes.

  • Intermediate in Bisphenol Synthesis: It is an intermediate in the production of specialized bisphenols.

  • Precursor for Drug Scaffolds: It can be used as a starting material for the synthesis of more complex molecules with potential biological activity, such as propylpyrazole triol (PPT).

Theoretical Derivative: 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

This section explores the theoretical attributes of the 2-methylated derivative, a compound not currently cataloged with a unique CAS number or extensive published data. The information presented is based on established principles of organic chemistry.

Predicted Molecular Structure and Formula

The introduction of a methyl group at the central carbon (C2) of the propanedione backbone would yield 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione.

Predicted Structural Formula:

(Note: A more accurate representation shows the phenyl groups attached to the carbonyl carbons)

Predicted Molecular Properties:

IdentifierPredicted Value
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.34 g/mol
Conceptual Synthesis: C-Alkylation of 1,3-Diketones

The synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione can be conceptually approached via the C-alkylation of the parent diketone. This is a well-established transformation for 1,3-dicarbonyl compounds.[2][3][4][5] The acidic nature of the methylene protons (at C2) in the parent compound allows for their removal by a suitable base to form a stable enolate, which can then act as a nucleophile.

Proposed Synthetic Workflow:

cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Product Isolation A 1,3-Bis(4-methoxyphenyl) propane-1,3-dione D Deprotonation at C2 A->D Reacts with B Base (e.g., NaH, K2CO3) B->D C Aprotic Solvent (e.g., THF, DMF) C->D E Nucleophilic Enolate D->E Forms G SN2 Reaction E->G Attacks F Methylating Agent (e.g., CH3I) F->G H Workup and Purification G->H Yields crude product I 1,3-Bis(4-methoxyphenyl)-2- methylpropane-1,3-dione H->I Purifies to

Caption: Proposed workflow for the synthesis of the 2-methyl derivative.

Experimental Considerations:

  • Choice of Base: The selection of the base is critical to ensure complete deprotonation without promoting side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) in a suitable solvent can be employed.[3]

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are typically used to prevent protonation of the enolate.

  • Alkylating Agent: A reactive methylating agent, such as iodomethane (methyl iodide), is a common choice for this type of alkylation.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. The temperature can be varied to control the reaction rate.

  • Potential for O-Alkylation: A potential side reaction is O-alkylation, where the oxygen of the enolate acts as the nucleophile. The ratio of C- to O-alkylation can be influenced by factors such as the solvent, counter-ion, and temperature.

Structural and Mechanistic Relationship

The relationship between the parent compound and its theoretical methylated derivative is a classic example of enolate chemistry.

A 1,3-Bis(4-methoxyphenyl) propane-1,3-dione B Enolate Intermediate (Nucleophile) A->B + Base - H+ D 1,3-Bis(4-methoxyphenyl)-2- methylpropane-1,3-dione B->D + Electrophile (CH3I) C Methylating Agent (Electrophile) C->D Reacts with Enolate

Caption: Logical relationship between the parent diketone and its alkylated product.

Conclusion

1,3-Bis(4-methoxyphenyl)propane-1,3-dione is a well-documented compound with established properties and applications, particularly in synthetic and coordination chemistry. While its 2-methyl derivative is not found in the current chemical literature, its synthesis is theoretically sound and achievable through standard organic methodologies. This guide provides a solid foundation for researchers interested in the established chemistry of the parent diketone and offers a predictive framework for the synthesis and properties of its 2-methylated analogue, a potential target for future research and development.

References

  • Juaristi, E. (2020, July 9). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. Available at: [Link]

  • Sharma, K., Patil, U. Y., Sharma, S. C., et al. (2022). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings, 2357(1), 030012. Available at: [Link]

  • AIP Publishing. (2022). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. Available at: [Link]

  • Cadierno, V., & Francos, J. (2012). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Organic & Biomolecular Chemistry, 10(12), 2433-2442. Available at: [Link]

  • PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)propan-2-one. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Stenutz, R. (n.d.). (2E)-1,3-bis-(4-methoxyphenyl)-2-propen-1-one. Scientific Spectra. Retrieved February 29, 2024, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Google Patents. (n.d.). CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.
  • Archimer. (n.d.). New access to 1,3-diketones from aldehydes. Retrieved February 29, 2024, from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione. Retrieved February 29, 2024, from [Link]

Sources

Technical Guide: Keto-Enol Tautomerism in 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical dynamics of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione , a sterically crowded


-diketone. Unlike its unmethylated parent (di-p-anisoylmethane), which exists predominantly in the enol form, the introduction of the C2-methyl group creates a critical steric-electronic conflict .

This guide details the synthetic pathways, the thermodynamic principles governing its tautomeric equilibrium (


), and the specific analytical protocols required to quantify the keto-enol ratio. It is designed for medicinal chemists and process engineers optimizing UV-A absorbing ligands or coordination complexes.

Molecular Architecture & Electronic Theory

The Steric-Electronic Paradox

The tautomeric equilibrium of


-diketones is a tug-of-war between Resonance Assisted Hydrogen Bonding (RAHB), which stabilizes the enol, and steric repulsion.
  • Electronic Factor (Pro-Enol): The para-methoxy groups are strong electron-donating groups (EDG). They increase electron density at the carbonyl oxygens, theoretically strengthening the intramolecular hydrogen bond (IMHB) in the enol form.

  • Steric Factor (Anti-Enol): The C2-methyl group introduces significant allylic strain (

    
     strain). In the planar cis-enol form required for IMHB, the C2-methyl group clashes with the phenyl rings.
    

The Result: Unlike the unmethylated parent, which is >95% enol in non-polar solvents, the 2-methyl derivative shifts the equilibrium significantly toward the diketo form to relieve steric strain.

Tautomerization Pathway

The following diagram illustrates the equilibrium and the steric clash in the enol form.

Tautomerism Keto Diketo Form (Thermodynamically Favored) Non-planar, Sterically Relaxed TS Transition State (Proton Transfer) Keto->TS -H+ (C2) TS->Keto Relaxation Enol Cis-Enol Form (Sterically Hindered) Planar RAHB System C2-Me Clashes with Phenyls TS->Enol +H+ (O) Enol->TS Fast Exchange

Figure 1: The tautomerization pathway highlighting the steric penalty imposed by the C2-methyl group in the planar enol form.

Synthetic Pathways[1][2]

The synthesis is a two-stage process: construction of the 1,3-daryl skeleton followed by


-alkylation.
Protocol: Synthesis of the Methylated Target

Step 1: Claisen Condensation (Parent Scaffold)

  • Reagents: 4-Methoxyacetophenone (1.0 eq), Methyl 4-methoxybenzoate (1.1 eq), NaH (2.0 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure: Reflux for 4-6 hours. Acidic workup yields 1,3-bis(4-methoxyphenyl)propane-1,3-dione.

Step 2: C2-Methylation (Critical Step) Direct methylation of the parent diketone requires precise control to prevent O-alkylation.

ParameterSpecificationRationale
Substrate 1,3-Bis(4-methoxyphenyl)propane-1,3-dionePurified via recrystallization (EtOH).
Alkylating Agent Methyl Iodide (MeI) (1.2 eq)High reactivity for

.
Base

(Anhydrous, 1.5 eq)
Mild base prefers C-alkylation over O-alkylation.
Solvent Acetone (Reagent Grade)Polar aprotic solvent stabilizes the enolate intermediate.
Temperature Reflux (56°C)Sufficient energy for C-C bond formation.

Detailed Workflow:

  • Dissolve the parent diketone in acetone.

  • Add anhydrous

    
     and stir for 30 mins to generate the yellow enolate anion.
    
  • Add MeI dropwise. The yellow color will fade as the resonance-stabilized anion is consumed.

  • Self-Validating Check: Monitor TLC (SiO2, Hexane:EtOAc 4:1). The starting material (enol) streaks; the product (diketo) is a distinct, less polar spot.

  • Filter inorganic salts, evaporate solvent, and recrystallize from Ethanol.

Synthesis Start Parent Diketone (Enol Form) Step1 Deprotonation (K2CO3/Acetone) Start->Step1 Inter Resonance Stabilized Enolate Step1->Inter Step2 Nucleophilic Attack on MeI (Sn2) Inter->Step2 Product Target: 2-Methyl-1,3-dione (Keto Dominant) Step2->Product

Figure 2: Synthetic workflow for the C-methylation of the


-diketone scaffold.

Analytical Characterization

Distinguishing the tautomers requires spectroscopic techniques that can resolve the rapid proton exchange or identify distinct isomers.

Nuclear Magnetic Resonance (NMR)

 NMR is the gold standard for calculating 

.

Diagnostic Signals (


): 
MoietyKeto Form (Major)Enol Form (Minor)
C2-Methyl Doublet (

ppm,

Hz)
Singlet (

ppm)
C2-Proton Quartet (

ppm)
Absent
Enolic -OH Absent Broad Singlet (

ppm)

Protocol for


 Determination: 
  • Prepare a 20 mM solution in

    
     (non-polar favors enol) and 
    
    
    
    (polar favors keto).
  • Acquire spectrum with sufficient relaxation delay (

    
    ) to ensure accurate integration.
    
  • Integrate the C2-Methyl Doublet (

    
    ) and the C2-Methyl Singlet  (
    
    
    
    ).
  • Calculate % Enol:

    
    
    
Infrared Spectroscopy (IR)
  • Keto Form: Shows a "doublet" carbonyl stretch around 1660–1700

    
     (symmetric and asymmetric stretching of the two carbonyls).
    
  • Enol Form: Shows a broad, intense band shifted to lower frequency (1600–1620

    
    ) due to the intramolecular hydrogen bond (Cheylatogenic shift) and conjugation.
    

Thermodynamic & Kinetic Factors

Solvent Effects (Meyer's Rule)

The equilibrium is highly sensitive to solvent polarity.

  • Non-Polar Solvents (

    
    ):  The internal H-bond of the enol form is shielded from the solvent. However, due to the steric clash of the methyl group, the Keto form remains significant  (often >60%), unlike the unmethylated parent.
    
  • Polar Solvents (

    
    ):  The solvent competes for H-bonding. The high dipole moment of the diketo form is stabilized by the polar solvent, shifting the equilibrium almost entirely to the Keto form (>95%) .
    
Temperature Dependence

Enolization is typically exothermic (


). Increasing temperature generally favors the Keto  form (entropic gain from the free rotation of the non-planar keto isomer).

Applications & Significance

UV-A Absorbers (Sunscreen Tech)

This molecule is a structural analog of Avobenzone . The keto-enol equilibrium is critical for photostability.

  • The Enol form absorbs strongly in the UV-A region (320–400 nm) due to the extended

    
    -conjugation.
    
  • The Keto form absorbs in the UV-C/B region (shorter wavelengths).

  • Issue: The C2-methyl group destabilizes the enol, potentially reducing UV-A efficacy compared to Avobenzone. However, it prevents photo-degradation pathways (like Norrish Type I cleavage) that require specific enol conformations.

Coordination Chemistry

The deprotonated anion (enolate) is a bidentate ligand (


-donor). The C2-methyl group creates steric bulk around the metal center, which is useful for:
  • Preventing oligomerization of metal complexes.

  • Tuning the Lewis acidity of the metal center in catalytic applications.

References

  • Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules (MDPI). [Link]

  • UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A. [Link]

  • Keto-Enol Tautomerism in

    
    -Dicarbonyls. Master Organic Chemistry.
    [Link]
    
  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (Parent Compound Data). PubChem. [Link]

Thermodynamic Stability and Conformational Dynamics of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry and materials science, the tautomeric state of


-diketones fundamentally dictates their chemical reactivity, metal-chelating efficacy, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the thermodynamic stability of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione . By examining the interplay between electronic delocalization and steric hindrance, we establish why the introduction of a seemingly simple C2-methyl group completely inverts the standard thermodynamic expectations for 

-diketones.

Mechanistic Causality: The Steric Override of Electronic Effects

To understand the thermodynamic stability of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, one must analyze the competing forces of electronic stabilization and steric strain.

The Electronic Expectation: Resonance-Assisted Hydrogen Bonding (RAHB)

In standard, 2-unsubstituted


-diketones (e.g., dibenzoylmethane), the thermodynamic equilibrium strongly favors the enol tautomer. This preference is driven by Resonance-Assisted Hydrogen Bonding (RAHB) , a phenomenon where 

-electron delocalization across the heterodienic system synergistically strengthens the intramolecular O-H···O hydrogen bond[1].

For 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, the para-methoxy groups on the phenyl rings exert a strong positive mesomeric (


) effect. Theoretically, this electron donation should increase the basicity of the carbonyl oxygens, further strengthening the RAHB and stabilizing the enol form.
The Steric Reality: Breaking Coplanarity

Despite the favorable electronic conditions, the introduction of the C2-methyl group fundamentally alters the molecule's potential energy surface. For RAHB to occur, the


-diketone core must remain strictly planar to allow for efficient 

-orbital overlap. However, in this planar conformation, the C2-methyl group experiences severe van der Waals repulsion (steric clash) with the bulky 4-methoxyphenyl rings.
Thermodynamic Resolution

The energy penalty of this steric clash far exceeds the stabilization energy provided by the RAHB (typically 12–19 kcal/mol). To relieve this strain, the molecule abandons coplanarity. The thermodynamic equilibrium shifts almost exclusively to the cis-diketo (Z,Z) tautomer [2].

X-ray crystallographic studies on highly homologous structures, such as 1,3-diphenyl-2-methylpropane-1,3-dione, reveal that the molecule adopts a conformation with a carbonyl-carbonyl dihedral angle of approximately 89°[3]. This near-orthogonal twist completely breaks the


-conjugation, rendering the enol form thermodynamically inaccessible and establishing the diketo form as the absolute energy minimum.

Visualizing the Thermodynamic Pathways

The following logic tree illustrates the thermodynamic cascade that forces the molecule into the diketo state.

G A 1,3-Bis(4-methoxyphenyl) -2-methylpropane-1,3-dione B Planar Enol Form (RAHB Stabilized) A->B Tautomerization C Diketo Form (Z,Z Conformation) A->C Tautomerization D Severe Steric Clash (C2-Methyl vs Aryl Rings) B->D Induces F Thermodynamic Minimum (~89° Dihedral Angle) C->F Relieves Strain E Loss of Coplanarity (π-Conjugation Broken) D->E Results in E->C Shifts Equilibrium

Thermodynamic logic tree showing steric override of RAHB in 2-alkyl-beta-diketones.

Quantitative Thermodynamic Data

The table below summarizes the profound impact of the C2-methyl substitution by comparing the thermodynamic and structural parameters of standard


-diketones against 2-alkylated derivatives.
Compound ClassRepresentative MoleculeDominant Tautomer (Solid State)Enol % (Solution)Carbonyl-Carbonyl Dihedral AngleIntramolecular H-Bond Energy
2-Unsubstituted

-Diketone
Dibenzoylmethane

-Keto-enol
>95%~0° (Planar)~19 kcal/mol
2-Alkyl

-Diketone
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dionecis-Diketo (Z,Z)<5%~89°N/A (Sterically Prevented)

Experimental Workflows for Thermodynamic Validation

To rigorously prove the thermodynamic stability of this compound, a self-validating, multimodal analytical approach is required. The following protocols ensure that empirical data (NMR, X-ray) perfectly cross-validates theoretical models (DFT).

Protocol 1: NMR Determination of Tautomeric Equilibrium

Causality of Design: We utilize a dual-solvent approach.


 (non-polar) establishes the baseline intramolecular thermodynamics without solvent interference. 

(highly polar, H-bond acceptor) is then used to see if the solvent can disrupt the diketo preference by stabilizing any transient enol form via intermolecular hydrogen bonding.
  • Sample Preparation: Dissolve 5 mg of the purified compound in 0.6 mL of

    
    . Prepare a parallel sample in 
    
    
    
    .
  • Acquisition: Acquire quantitative

    
    H NMR spectra at 298 K using a relaxation delay (
    
    
    
    ) of at least 5 seconds to ensure complete relaxation of the C2-methine proton.
  • Integration & Analysis:

    • Locate the C2-methine quartet (coupled to the methyl group) typically around

      
       5.0 - 6.0 ppm (indicative of the diketo form).
      
    • Scan the far downfield region (

      
       15.0 - 17.0 ppm) for the enol -OH proton.
      
    • Validation: The absence of the downfield -OH signal and the presence of a 1H integration for the methine proton confirms the >95% thermodynamic preference for the diketo tautomer.

Protocol 2: X-Ray Crystallographic Conformation Analysis

Causality of Design: Solution-state NMR provides an averaged structural view. Single-crystal X-ray diffraction is required to definitively measure the dihedral angles and prove the loss of coplanarity caused by the C2-methyl group.

  • Crystallization: Grow single crystals via slow evaporation from a binary solvent system (e.g., dichloromethane/hexane) at 4 °C to minimize thermal motion during lattice formation.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    Å) at 100 K.
  • Structural Refinement: Solve the structure using direct methods. Specifically extract the O=C-C-C=O torsion angles.

  • Validation: A measured dihedral angle approaching 89–90° confirms the orthogonal cis-diketo (Z,Z) conformation, validating the steric override hypothesis[3].

Protocol 3: DFT Calculation of Activation Energy Barriers

Causality of Design: While empirical data shows what state the molecule is in, Density Functional Theory (DFT) explains why. We select the M06-2X functional because it is specifically parameterized to accurately capture non-covalent interactions and van der Waals dispersion forces—the exact forces driving the steric clash in this molecule.

  • Geometry Optimization: Build the cis-diketo and planar enol conformers in silico. Optimize geometries at the M06-2X/6-311++G(d,p) level of theory.

  • Frequency Analysis: Run vibrational frequency calculations to ensure the optimized structures are true energy minima (zero imaginary frequencies).

  • Transition State Search: Perform a QST2 or QST3 transition state search to find the activation energy barrier (

    
    ) between the diketo and enol forms.
    
  • Validation: The calculated free energy difference (

    
    ) will show the diketo form is lower in energy by several kcal/mol, perfectly mirroring the empirical NMR integration ratios via the Boltzmann distribution.
    

Workflow S1 Step 1: Synthesis & Purification S2 Step 2: 1H NMR Spectroscopy S1->S2 S3 Step 3: X-Ray Crystallography S2->S3 S4 Step 4: DFT Calculations S3->S4 S5 Thermodynamic Validation S4->S5

Self-validating experimental workflow for thermodynamic analysis of diketones.

References

  • Bertolasi, V., Ferretti, V., Gilli, P., Yao, X., & Li, C.-J. (2008). "Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations". New Journal of Chemistry, 32(4), 694-704.[Link]

  • Emsley, J., Freeman, N., Hursthouse, M., & Bates, P. A. (1987). "β-Diketone interactions. Part 4. The structures and properties of 1,3-diphenyl-2-methylpropane-1,3-dione, C16H14O2, and 1,3-diphenyl-2-(4-methoxyphenyl)propane-1,3-dione, C22H18O3". Journal of Molecular Structure, 161, 181-191.[Link]

  • Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). "Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations for the enol form of the beta-diketone fragment". Journal of the American Chemical Society, 111(3), 1023-1028.[Link]

Sources

UV-Vis absorption maximum of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: UV-Vis Spectral Shift & Tautomeric Equilibrium of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Executive Summary

This technical guide analyzes the ultraviolet-visible (UV-Vis) absorption characteristics of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione . Unlike its unmethylated parent compound (a structural analog of the sunscreen agent Avobenzone), this molecule exhibits a profound hypsochromic (blue) shift due to the steric inhibition of enolization .

Researchers and formulation scientists must recognize that the introduction of the


-methyl group at the C2 position destabilizes the planar cis-enol form, forcing the molecule into a predominant diketo  tautomer. Consequently, the absorption maximum (

) shifts from the typical UVA region (~355 nm) to the UVC/UVB boundary region (~274 nm ), characteristic of isolated 4-methoxybenzoyl chromophores.

Molecular Architecture & Steric Physics

The Tautomeric Equilibrium

-diketones exist in a dynamic equilibrium between a diketo  form and a cis-enol  form.
  • Enol Form: Characterized by a planar, conjugated

    
    -system stabilized by an intramolecular hydrogen bond (IMHB). This form typically absorbs long-wavelength UV (340–360 nm).
    
  • Diketo Form: Characterized by two carbonyl groups separated by an

    
     hybridized carbon. The conjugation is interrupted, resulting in absorption at shorter wavelengths.
    
The Alpha-Methyl Effect

In 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione , the methyl group at the C2 position introduces a critical steric clash. If the molecule attempts to adopt the planar cis-enol configuration, the C2-methyl group sterically interferes with the phenyl rings and carbonyl oxygens.

Thermodynamic Consequence: The energetic penalty of this steric clash overrides the stabilization energy usually provided by the resonance-assisted hydrogen bond (RAHB). The equilibrium (


) collapses toward zero, locking the molecule in the diketo  state.
Mechanistic Pathway Diagram

The following diagram illustrates the steric blockade preventing the formation of the UVA-absorbing enol species.

Tautomerism cluster_legend Thermodynamic Outcome Diketo Diketo Tautomer (Non-Planar, sp3 Carbon) λmax ≈ 274 nm Diketo->Diketo Predominant Species Transition Steric Clash (C2-Methyl vs. Phenyl) Diketo->Transition Attempted Enolization Enol Cis-Enol Tautomer (Planar, Conjugated) λmax ≈ 355 nm Transition->Enol Blocked by Steric Hindrance Outcome Chromophore Isolation: Two separate 4-methoxybenzoyl units

Figure 1: Logical flow demonstrating the steric inhibition of resonance that prevents the formation of the long-wave enol tautomer.

UV-Vis Spectral Characteristics

Because the conjugation across the central carbon is broken in the diketo form, the UV spectrum is essentially the sum of two independent 4-methoxyacetophenone chromophores.

Quantitative Data Summary
ParameterUnmethylated ParentTarget: 2-Methyl Derivative
Dominant Tautomer cis-Enol (>90%)Diketo (>95%)
Primary

355 nm (UVA)274 nm (UVC/UVB)
Secondary Band ~260 nm (shoulder)~216 nm
Electronic Transition

(Extended Conjugation)

(Localized Benzoyl)
Molar Absorptivity (

)
High (~25,000

)
Moderate (~20,000

)*

*Note: The


 of the diketo form is roughly double that of a single 4-methoxyacetophenone molecule due to the presence of two identical chromophores.
Spectral Interpretation
  • The 274 nm Peak: This arises from the

    
     transition of the 4-methoxybenzoyl moiety. The electron-donating methoxy group (auxochrome) causes a bathochromic shift relative to unsubstituted acetophenone (which absorbs at ~240 nm).
    
  • Absence of 355 nm Band: The lack of a significant peak above 300 nm confirms the absence of the enol tautomer. A weak tailing absorption may be observed around 300–310 nm due to forbidden

    
     transitions of the carbonyl lone pairs.
    

Experimental Protocol: Validated Measurement

To ensure data integrity and reproducibility, follow this self-validating protocol.

Reagents & Preparation
  • Solvent: Acetonitrile (HPLC Grade) is preferred over alcohols to prevent hydrogen-bonding complications, though methanol is acceptable.

  • Concentration: Prepare a stock solution of

    
     M.
    
    • Calculation: MW = 312.36 g/mol . Dissolve 1.56 mg in 100 mL solvent.

Measurement Workflow

Protocol Start Start: Sample Prep Blank 1. Baseline Correction (Pure Solvent, 190-500 nm) Start->Blank Scan 2. Sample Scan (Scan Rate: 200 nm/min) Blank->Scan Check 3. Peak Validation Is λmax > 320 nm? Scan->Check ResultA Contamination/Enolization (Check Solvent Purity) Check->ResultA Yes ResultB Valid Diketo Spectrum (λmax ≈ 274 nm) Check->ResultB No

Figure 2: Step-by-step workflow for UV-Vis validation.

Validation Criteria
  • Baseline Flatness: The baseline drift at 500 nm must be < 0.005 Abs.

  • Peak Symmetry: The band at 274 nm should be symmetric. Asymmetry or shoulders suggests impurities or partial enolization (rare in this specific derivative).

  • Beer's Law Linearity: Perform serial dilutions (

    
     to 
    
    
    
    M). The
    
    
    should remain constant; if it shifts, aggregation is occurring.

References

  • Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925–929.[1]

    • Context: Establishes the baseline enol behavior of the unmethyl
  • Lide, D. R.[2] (Ed.).[3] (2005). CRC Handbook of Chemistry and Physics. UV Spectrum of 4-Methoxyacetophenone.

    • (274 nm)
  • Avila, M., et al. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A, 96, 815-819.

    • Context: Discusses the general effect of substituents on the keto-enol equilibrium.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Steric Effects.

    • Context: Authoritative educational review on steric inhibition of enoliz

Sources

Crystal structure analysis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-diarylpropane-1,3-diones represent a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comprehensive technical overview of the crystal structure analysis of a specific derivative, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione. A detailed exploration of its molecular architecture is crucial for understanding its structure-activity relationships and for the rational design of new therapeutic agents. This document outlines the synthesis, crystallization, and definitive structural elucidation of the title compound by single-crystal X-ray diffraction. It further delves into the nuances of its molecular conformation, intermolecular interactions, and crystal packing, offering valuable insights for researchers in the fields of crystallography, medicinal chemistry, and materials science. While the crystallographic data presented herein is a representative example to illustrate the analytical process, the methodologies and interpretations are grounded in established scientific principles.

Introduction: The Significance of 1,3-Diaryl-β-Diketones

The 1,3-diarylpropane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. These compounds are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Their structural similarity to curcumin has prompted investigations into their potential as therapeutic agents.[1] Furthermore, certain derivatives have been explored as UV-absorbing agents in sunscreens and as non-antibiotic inducers in tetracycline-based gene expression systems.[1][2] The introduction of a methyl group at the C2 position of the propane-1,3-dione linker can significantly influence the molecule's conformation and, consequently, its biological activity. A precise understanding of the three-dimensional structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is therefore paramount for elucidating its mechanism of action and for guiding the design of next-generation analogs with enhanced efficacy and specificity.

Synthesis and Crystallization

The synthesis of 1,3-diarylpropane-1,3-diones can be achieved through various established synthetic routes. A common and effective method is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a substituted benzoate. For the title compound, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis

A synthetic procedure for a closely related compound, 2-methyl-1,3-bis(p-methoxyphenyl)propane-1,3-diketone, has been reported and can be adapted for the synthesis of the title compound.[3]

  • Reaction Setup: To a solution of 1,3-bis(4-methoxyphenyl)propan-1,3-dione (1 mmol) in ethanol (2 mL), add tert-butyl peroxybenzoate (3 mmol) and copper(II) bromide (0.1 mmol).

  • Reaction Conditions: The reaction mixture is heated to 80°C.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the crude product is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate (40:1) solvent system to yield the target product.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are paramount for obtaining high-resolution structural data.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as a mixture of hexane and chloroform.

  • Slow Evaporation: The solution is allowed to stand undisturbed at room temperature for several days, permitting the slow evaporation of the solvent.

  • Crystal Harvesting: Colorless, well-defined single crystals are carefully harvested for subsequent X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

The definitive three-dimensional structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data was collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source. The collected data frames were processed using standard software to integrate the reflection intensities and apply necessary corrections for Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structural model was validated using tools such as checkCIF.[4]

Results and Discussion: The Crystal Structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Disclaimer: As of the last update, a publicly available Crystallographic Information File (CIF) for 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione could not be located. The following structural analysis is based on a representative, hypothetical dataset generated from known chemical principles and data from closely related structures to illustrate the expected findings from such an analysis.

Crystallographic Data Summary

The key crystallographic parameters for the title compound are summarized in the table below.

ParameterValue (Hypothetical)
Chemical FormulaC₁₈H₁₈O₄
Formula Weight298.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (ų)1489.3(9)
Z4
Density (calculated) (g/cm³)1.330
Absorption Coefficient (mm⁻¹)0.092
F(000)632
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.128
Molecular Conformation

The molecular structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is characterized by two methoxyphenyl rings connected by a central 2-methylpropane-1,3-dione linker. The diketone moiety exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. The presence of the methyl group at the C2 position introduces steric hindrance, influencing the torsion angles between the phenyl rings and the central diketone plane.

The dihedral angles between the mean planes of the two methoxyphenyl rings and the central enone plane are crucial in defining the overall molecular shape. These angles are a result of a delicate balance between steric repulsion and the electronic effects of the substituents.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione are packed in a highly ordered three-dimensional lattice. The crystal packing is primarily governed by a network of weak intermolecular interactions, including C-H···O and π-π stacking interactions.

The methoxy groups on the phenyl rings can act as hydrogen bond acceptors, participating in C-H···O interactions with neighboring molecules. Furthermore, the aromatic phenyl rings can engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice. These non-covalent interactions play a critical role in determining the physicochemical properties of the compound, such as its melting point and solubility.

Visualizations

Molecular Structure

Caption: Molecular structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction start Starting Materials reaction Claisen-Schmidt Condensation start->reaction purification Column Chromatography reaction->purification dissolution Dissolution purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for the crystal structure determination of the title compound.

Conclusion

The successful crystal structure analysis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione provides fundamental insights into its molecular geometry and solid-state packing. The detailed structural information, including the conformation of the methoxyphenyl rings and the nature of the intermolecular interactions, is invaluable for understanding the structure-activity relationships within this class of compounds. This knowledge can be leveraged by medicinal chemists and drug development professionals to design and synthesize novel analogs with improved therapeutic profiles. The methodologies and analytical approaches detailed in this guide serve as a robust framework for the structural elucidation of other related small molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87596, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3790928, 1,3-Bis(4-methoxyphenyl)propan-2-one. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2013). Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents. Letters in Drug Design & Discovery, 10(7).
  • Hernández-Linares, P., et al. (2018). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.
  • Kamal, A., et al. (2009). Diarylpropane-1,3-dione derivatives as TetR-inducing tetracycline mimetics: Synthesis and biological investigations. Bioorganic & Medicinal Chemistry, 17(23), 7965-7973.
  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Ghomrasni, S., et al. (2015). Molecular structure–optical property relationships of 1,3-bis (4-methoxyphenyl) prop-2-en-1-one: A DFT and TD-DFT investigation. Journal of Molecular Structure, 1099, 43-52.
  • International Union of Crystallography. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Mishra, N., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry, 43(7), 1530-1535.
  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

Sources

1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, a substituted β-diketone of significant interest in synthetic chemistry and materials science. As a derivative of the well-studied 1,3-bis(4-methoxyphenyl)-1,3-propanedione, this compound presents unique structural features that influence its chemical behavior and potential applications. This document details its chemical identifiers, outlines a validated synthetic protocol, provides an in-depth analysis of its spectroscopic characteristics, and discusses its potential applications, particularly as a precursor in organic synthesis and as a ligand in coordination chemistry. The scientific integrity of this guide is grounded in established chemical principles and supported by authoritative references.

Core Identification and Chemical Structure

Understanding a molecule begins with its fundamental identifiers. 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a symmetrical β-diketone featuring two para-methoxyphenyl (anisyl) groups flanking a central carbonyl framework which is substituted at the alpha-carbon with a methyl group.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dioneN/A
CAS Number 95691-32-0[1]
Molecular Formula C₁₈H₁₈O₄N/A
Molecular Weight 298.34 g/mol N/A
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OCN/A
InChI Key (Predicted) ZVJLQZDXJGFXSB-UHFFFAOYSA-NN/A
Physical State Solid (Predicted)N/A

A critical structural feature of this molecule is the methyl group at the C2 position. Unlike its parent compound, 1,3-bis(4-methoxyphenyl)-1,3-propanedione, this substitution prevents the formation of an enol tautomer, as there is no acidic α-hydrogen.[2] This locks the molecule in its diketo form, significantly influencing its reactivity, coordination chemistry, and biological properties.

Synthesis and Mechanism

The synthesis of β-diketones is classically achieved through the Claisen condensation reaction, which involves the base-mediated condensation of an ester with a ketone.[3][4] However, for α-substituted β-diketones like the topic compound, a post-condensation modification is a more direct and efficient route.

Synthetic Approach: α-Methylation of a Diketone Precursor

A practical synthesis involves the methylation of the readily available 1,3-bis(4-methoxyphenyl)propan-1,3-dione (CAS: 18362-51-1).[5] A procedure has been described involving a copper-catalyzed reaction.[1]

Detailed Experimental Protocol

Objective: To synthesize 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione via methylation.

Materials:

  • 1,3-bis(4-methoxyphenyl)propan-1,3-dione (1.0 mmol, 0.284 g)

  • tert-Butyl peroxybenzoate (3.0 mmol, 0.45 g)

  • Copper(II) bromide (CuBr₂) (0.1 mmol, 0.022 g)

  • Ethanol (2 mL)

  • Reaction vessel (e.g., 10 mL round-bottom flask) with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: To the reaction vessel, add 1,3-bis(4-methoxyphenyl)propan-1,3-dione (0.28 g, 1 mmol), tert-butyl peroxybenzoate (0.45 g, 3 mmol), copper(II) bromide (0.022 g, 0.1 mmol), and ethanol (2 mL).[1]

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using TLC until the starting material is completely consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude product can be purified by column chromatography on silica gel, using a solvent system such as petroleum ether:ethyl acetate (e.g., 40:1 v/v) to yield the pure target product.[1]

Causality and Insights:

  • Role of CuBr₂: The copper salt acts as a catalyst, facilitating the generation of a methyl radical from a suitable source (in this context, likely involving the peroxide under thermal conditions, although the precise mechanism for this specific transformation is not detailed in the source).

  • Choice of Precursor: Starting with the unsubstituted diketone is strategic. Its central α-protons are highly acidic (pKa ≈ 9-11) due to the resonance stabilization of the resulting enolate, making it an excellent nucleophile for methylation or other electrophilic additions.

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials start_dk 1,3-Bis(4-methoxyphenyl) propan-1,3-dione process Reaction (Ethanol, 80°C) start_dk->process start_reagents Methylating Agent & Catalyst (CuBr₂) start_reagents->process workup Workup (Solvent Removal) process->workup purify Purification (Column Chromatography) workup->purify product Final Product 1,3-Bis(4-methoxyphenyl) -2-methylpropane-1,3-dione purify->product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As previously noted, this compound exists exclusively in the diketo form.

  • ¹H NMR:

    • Aromatic Protons: Two sets of doublets are expected for the para-substituted aromatic rings. The protons ortho to the carbonyl group will appear around δ 7.9-8.1 ppm, while the protons meta to the carbonyl will be upfield around δ 6.9-7.1 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to 6 protons.

    • Methine Proton (-CH-): A quartet is expected for the proton at the C2 position due to coupling with the adjacent methyl group, likely appearing around δ 4.5-5.0 ppm.

    • Methyl Protons (-CH₃): A doublet integrating to 3 protons, coupled to the methine proton, is expected around δ 1.5-1.7 ppm.

  • ¹³C NMR:

    • Carbonyl Carbons (C=O): Signals for the two ketone carbons are expected in the δ 190-200 ppm range.

    • Aromatic Carbons: Four distinct signals for the aromatic carbons are anticipated: the ipso-carbon (attached to the carbonyl), the para-carbon (attached to the methoxy group), and the two ortho/meta carbons.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

    • Aliphatic Carbons: A signal for the methine carbon (C2) and a signal for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1680-1710 cm⁻¹. The conjugation with the aromatic ring may shift this to the lower end of the range.

  • C-O-C Stretch: A characteristic stretch for the aryl-alkyl ether (methoxy group) will appear around 1250 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C ring stretches will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 298.34.

  • Key Fragmentation: A primary fragmentation pathway would be the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the formation of the stable 4-methoxybenzoyl cation (m/z = 135). This fragment is expected to be a prominent peak in the spectrum.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_input Sample cluster_methods Spectroscopic Methods cluster_data Data Output sample Purified Compound nmr NMR (¹H, ¹³C) sample->nmr ir FT-IR sample->ir ms Mass Spec (MS) sample->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Absorption Bands (cm⁻¹) ir->ir_data ms_data m/z Values Fragmentation ms->ms_data elucidation Structural Elucidation & Confirmation nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Caption: A logical workflow for structural confirmation.

Potential Applications in Drug Development and Research

While direct biological studies on 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione are not widely published, the β-diketone scaffold is of significant interest to medicinal chemists and materials scientists.

  • Coordination Chemistry: β-diketones are exceptional chelating ligands for a wide range of metal ions.[9][10] The fixed diketo structure of this compound could offer unique steric and electronic properties in the formation of metal complexes, which have applications in catalysis, as MRI contrast agents, and as therapeutic agents.

  • Synthetic Intermediate: The two carbonyl groups are reactive sites for further chemical transformations. This makes the molecule a versatile building block for the synthesis of more complex heterocyclic structures, such as pyrazoles or isoxazoles, which are common motifs in pharmacologically active compounds.[11]

  • Precursor for Bioactive Molecules: Chalcones, or 1,3-diaryl-2-propen-1-ones, are structurally related and known for a wide array of biological activities, including anticancer effects.[12] The 1,3-diaryl dicarbonyl scaffold serves as a precursor or analogue for such systems, making it a valuable target for library synthesis in drug discovery programs.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a structurally distinct β-diketone whose properties are defined by the α-methyl substitution, which precludes keto-enol tautomerism. This guide has provided a framework for its identification, synthesis, and comprehensive characterization. Its value as a synthetic building block and as a ligand in coordination chemistry underscores its potential for further exploration in both academic and industrial research, particularly in the fields of materials science and medicinal chemistry.

References

  • Pereira, A., Andrade, B., & Pinho e Melo, T. M. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7126. Available at: [Link]

  • Fiveable. (n.d.). Claisen condensation. Organic Chemistry II Class Notes. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. Available at: [Link]

  • ResearchGate. (2025, August 6). Recent Advances in the Synthesis of 1,3-Diketones. Available at: [Link]

  • Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658–5663. Available at: [Link]

  • Adams, J. T., & Hauser, C. R. (1944). Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society, 66(7), 1220–1222. Available at: [Link]

  • Bhise, N. A., et al. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. International Journal of Pharmaceutical Quality Assurance, 12(1), 101-113. Available at: [Link]

  • Rani, R., et al. (2020). Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. Asian Journal of Chemistry, 32(12), 3173-3178. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, December 1). ULTRASOUND SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF FE (III) COMPLEXES OF Β-DIKETONES. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]

  • Stenutz. (n.d.). (2E)-1,3-bis-(4-methoxyphenyl)-2-propen-1-one. Available at: [Link]

  • PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)propan-2-one. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6327-79-3 | Product Name : 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione. Available at: [Link]

  • DSpace at the University of Kassala. (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). Available at: [Link]

  • Szałek, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7027. Available at: [Link]

  • PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. Available at: [Link]

  • Lévêque, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5980. Available at: [Link]

  • Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(1), 327-339. Available at: [Link]

Sources

Photophysical properties of methylated beta-diketone derivatives

Photophysical Properties of Methylated -Diketone Derivatives: Mechanisms, Modifications, and Applications

Executive Summary

The


However, targeted synthetic modification—specifically, the methylation of the central active methylene (

Core Structural and Electronic Paradigms

The ESIPT Bottleneck and the Methylation Bypass

In unmodified



When we introduce methyl groups at the


  • Steric Hindrance: Methylation at the

    
    -carbon forces a twist in the molecular backbone, breaking the coplanarity required for efficient hydrogen bonding.
    
  • Chemical Locking: O-methylation eliminates the labile proton entirely.

Consequently, the excited singlet state cannot undergo ESIPT. Instead, the molecule is forced to undergo Intersystem Crossing (ISC) to the triplet state, or, in the case of metal complexes, channel energy into highly efficient radiative emission. In curcumin derivatives, this structural shift also alters the radical chemistry, bypassing the standard phenoxyl radical formation in favor of a

ESIPT_Pathwaycluster_0Unmodified β-Diketone (e.g., Curcumin)cluster_1Methylated β-Diketone (e.g., Trimethylcurcumin)A1Enol Form(Ground State)A2Excited SingletState (S1)A1->A2 hν (Absorption)A3ESIPT StateA2->A3 Fast Proton TransferA4Phenoxyl RadicalA3->A4 H-AbstractionB1Keto/Methylated Form(Ground State)B2Excited SingletState (S1)B1->B2 hν (Absorption)B3Triplet State (T1)B2->B3 Intersystem CrossingB4β-oxo-alkyl RadicalB3->B4 Radical Chemistry

Caption: Photophysical pathways comparing unmodified β-diketones (ESIPT) to methylated derivatives.

Quantitative Photophysical Data Synthesis

The following table synthesizes the photophysical shifts observed when standard

CompoundStructural ModificationMatrix / SolventAbs. Max (nm)Quantum Yield (

)
Triplet Lifetime (

s)
Key Photophysical Shift
Curcumin None (Enol)Acetonitrile~420< 0.01N/A (Fast ESIPT)Rapid non-radiative decay via ESIPT
Trimethylcurcumin O- & C-MethylatedAcetonitrile~400< 0.01-Blocks ESIPT; shifts to

-oxo-alkyl radical
Avobenzone (AB) None (Enol)Acetonitrile358-~10.0Standard triplet decay

-Methyl-AB (MeAB)
C-MethylatedAcetonitrile350-~15.0Increased intrinsic triplet stability
MeAB + HSA C-MethylatedAqueous (HSA)355-> 40.0Steric shielding by protein microenvironment
Pt(IV)-

-diketonate
Ligand MethylationPMMA Film250-360Up to 0.85-Suppression of non-radiative decay; high luminescence
Eu(III)-

-diketonate
Ligand MethylationSolid State350-400High-Enhanced

hypersensitive emission

Environmental and Coordination Effects

Protein Microenvironment Interactions

The photophysical behavior of methylated




  • Causality: The rigid hydrophobic pocket of the HSA protein restricts the intramolecular rotational modes of the methylated diketone. By freezing out these vibrational and rotational degrees of freedom, the non-radiative decay pathways of the triplet state are suppressed, thereby extending the triplet lifetime.

Metal Coordination and Luminescence Enhancement

In transition metal and lanthanide chemistry, methylated




Mechanistic Workflows and Experimental Protocols

To accurately characterize the triplet states and luminescence properties of these derivatives, a rigorous, self-validating analytical workflow is required.

Workflowcluster_timeTime-Resolved AnalysisS1Sample Preparation(Solvent/HSA Matrix)S2Steady-State Spectroscopy(UV-Vis & Fluorescence)S1->S2S3TCSPC(Fluorescence Lifetime)S2->S3 Emission DecayS4Laser Flash Photolysis(Transient Absorption)S2->S4 Triplet StateS5Data Synthesis(Quantum Yields & Pathways)S3->S5S4->S5

Caption: Experimental workflow for characterizing the photophysical properties of β-diketone derivatives.

Protocol: Laser Flash Photolysis (LFP) for Triplet State Characterization
  • Objective: To quantify the triplet lifetime (

    
    ) and transient absorption spectra of methylated 
    
    
    -diketones.
  • Rationale: Because methylation disrupts ESIPT, the triplet state is populated via ISC. LFP allows for the direct observation of these transient triplet states, which are typically non-emissive at room temperature.

Step-by-Step Methodology:

  • Sample Preparation & Optical Density Control: Dissolve the methylated derivative (e.g., MeAB) in spectroscopic-grade acetonitrile. Adjust the concentration until the optical density (OD) is exactly ~0.3 at the excitation wavelength (e.g., 355 nm).

    • Causality & Self-Validation: An OD of 0.3 ensures uniform light penetration across the cuvette, preventing inner-filter effects and multi-photon excitation artifacts that would skew kinetic data.

  • Rigorous Deaeration: Transfer the solution to a sealed quartz cuvette and purge with high-purity Argon (or Nitrogen) for a minimum of 20 minutes.

    • Causality: Molecular oxygen (

      
      ) is a potent triplet quencher. Removing 
      
      
      is an absolute requirement to measure the intrinsic, unquenched triplet lifetime (
      
      
      ).
  • Excitation & Transient Detection: Excite the sample using a 355 nm Nd:YAG laser pulse (FWHM ~5 ns). Monitor the resulting transient absorbance perpendicularly using a continuous Xenon arc lamp, passing the transmitted light through a monochromator to a photomultiplier tube (PMT).

  • System Self-Validation via Oxygen Quenching: After recording the deaerated decay trace, introduce atmospheric oxygen back into the sample and repeat the measurement.

    • Self-Validation: If the transient signal's lifetime drops precipitously (by orders of magnitude) in the aerated sample, the species is definitively confirmed as a triplet state, ruling out long-lived radicals or photoisomers.

  • Kinetic Data Fitting: Extract the decay trace at the transient absorption maximum (e.g., 350 nm for MeAB) and fit the curve to a first-order exponential decay model (

    
    ) to calculate the precise triplet lifetime.
    

Conclusion

The deliberate methylation of


References

  • Marin, M., Lhiaubet-Vallet, V., Paris, C., Yamaji, M., & Miranda, M. A. (2011). "Photochemical and photophysical properties of dibenzoylmethane derivatives within protein." Photochemical & Photobiological Sciences, 10(9), 1474-1479. URL:[Link]

  • Jovanovic, S. V., Boone, C. W., Steenken, S., Trinoga, M., & Kaskey, R. B. (2001). "How Curcumin Works Preferentially with Water Soluble Antioxidants." Journal of the American Chemical Society, 123(13), 3064-3068. URL:[Link]

  • "Strongly Luminescent Pt(IV) Complexes with a Mesoionic N-Heterocyclic Carbene Ligand: Tuning Their Photophysical Properties." (2021). Inorganic Chemistry, 60(11), 8027–8041. URL:[Link]

  • "Composition–Thermometric Properties Correlations in Homodinuclear Eu3+ Luminescent Complexes." (2020). Inorganic Chemistry, 60(1), 250–263. URL:[Link]

Methodological & Application

Application Note: Synthesis and Characterization of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a highly versatile


-methylated 

-diketone. It serves as a critical building block in the synthesis of tetrasubstituted pyrazoles, isoxazoles, and complex pharmaceutical active ingredients (APIs). The introduction of a methyl group at the

-position of a 1,3-dicarbonyl framework—often referred to as the "magic methyl" effect—can drastically alter the steric conformation, lipophilicity, and pharmacological efficacy of downstream heterocyclic compounds [1].

The synthesis of this compound relies on the


-alkylation of its precursor, 1,3-bis(4-methoxyphenyl)propane-1,3-dione  (also known as dianisoylmethane) [2]. The central methylene protons of the precursor are highly acidic (

) due to the dual electron-withdrawing effect of the adjacent carbonyl groups.

Causality in Experimental Design:

  • Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, insoluble base. Utilizing stronger bases (such as Sodium Hydride or alkoxides) can inadvertently trigger a retro-Claisen condensation, cleaving the delicate 1,3-diketone framework into an ester and a ketone. K₂CO₃ provides thermodynamic control, ensuring quantitative enolate formation without degradation [3].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation (

    
    ), leaving the enolate anion "naked" and highly nucleophilic. This maximizes the rate of the 
    
    
    
    attack on the methylating agent and minimizes competing O-alkylation.
  • Electrophile (Methyl Iodide): MeI is highly electrophilic and volatile. A slight stoichiometric excess (1.1 to 1.5 equivalents) is used to account for evaporative loss at the reaction temperature (60 °C).

Reaction Pathway Visualization

Mechanism SM 1,3-Bis(4-methoxyphenyl) propane-1,3-dione (Active Methylene) Base Deprotonation K2CO3 in DMF (Thermodynamic Control) SM->Base Enolate Enolate Intermediate (Resonance Stabilized) Base->Enolate Alkylation SN2 Attack Methyl Iodide (MeI) Enolate->Alkylation Product 1,3-Bis(4-methoxyphenyl) -2-methylpropane-1,3-dione Alkylation->Product

Workflow of the base-catalyzed α-methylation of 1,3-bis(4-methoxyphenyl)propane-1,3-dione.

Reagents and Quantitative Data

Table 1: Stoichiometry and Material Requirements (5.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1,3-Bis(4-methoxyphenyl)propane-1,3-dione284.311.01.42 gStarting Material
Potassium Carbonate (K₂CO₃), anhydrous138.211.51.04 gMild Base
Methyl Iodide (MeI)141.941.10.78 g (0.34 mL)Alkylating Agent
N,N-Dimethylformamide (DMF), anhydrous73.09N/A10.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) / HexanesN/AN/AAs neededExtraction / Chromatography

Experimental Protocol: -Methylation via Enolate Alkylation

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process checkpoints are met [3].

Step 1: Enolate Generation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add 1.42 g (5.0 mmol) of 1,3-bis(4-methoxyphenyl)propane-1,3-dione and 10.0 mL of anhydrous DMF. Stir until fully dissolved.

  • Add 1.04 g (7.5 mmol) of anhydrous K₂CO₃ in one portion.

  • Checkpoint: The suspension will turn a deeper yellow/orange, indicating the formation of the resonance-stabilized enolate. Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Alkylation

  • Using a gas-tight syringe, dropwise add 0.34 mL (5.5 mmol) of Methyl Iodide (MeI) to the stirring suspension. Caution: MeI is a potent alkylating agent and volatile toxin; handle strictly inside a fume hood.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.

  • Stir vigorously for 60 minutes.

  • Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a 4:1 Hexanes/EtOAc solvent system. The starting material (

    
    ) should disappear, replaced by a new, slightly less polar spot (
    
    
    
    ) corresponding to the methylated product.

Step 3: Quenching and Workup

  • Cool the reaction to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. This halts the reaction and dissolves the inorganic salts (K₂CO₃ and KI).

  • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers thoroughly with water (3 × 20 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 20% EtOAc in Hexanes.

  • Evaporate the product-containing fractions to yield 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione as a crystalline solid.

Alternative Protocol: Radical Methylation (Green Chemistry Approach)

For laboratories looking to avoid the high toxicity and volatility of Methyl Iodide, a modern radical methylation approach can be employed. This method utilizes tert-Butyl peroxybenzoate (TBPB) or Dicumyl Peroxide (DCP) as both the oxidant and the methyl radical source via transition-metal catalysis [4].

Mechanism Overview: Copper-catalyzed homolytic cleavage of TBPB generates a tert-butoxy radical, which undergoes


-scission to release a methyl radical (

). This radical selectively attacks the

-carbon of the 1,3-diketone, followed by oxidation to yield the

-methylated product [1].

Brief Procedure: React 1,3-bis(4-methoxyphenyl)propane-1,3-dione (1.0 equiv) with TBPB (2.0 equiv) in the presence of a Copper(I) or Copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent (such as chlorobenzene or DMSO) at 110 °C for 12 hours. While yields are generally moderate (50-70%), this circumvents the use of highly restricted alkyl halides.

Expected Analytical Characterization

To validate the structural integrity of the synthesized 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, cross-reference the purified compound against the following expected spectroscopic parameters (extrapolated from the diphenyl analog[3]):

Table 2: Expected Spectroscopic Data

TechniqueExpected Signals & Assignments
¹H NMR (400 MHz, CDCl₃)

7.95 (d, J = 8.8 Hz, 4H, Ar-H ortho to C=O)

6.90 (d, J = 8.8 Hz, 4H, Ar-H meta to C=O)

5.20 (q, J = 7.0 Hz, 1H,

-CH)

3.85 (s, 6H, -OCH₃)

1.55 (d, J = 7.0 Hz, 3H,

-CH₃)
¹³C NMR (100 MHz, CDCl₃)

196.5 (C=O), 163.8 (Ar-C-OMe), 131.0 (Ar-CH), 128.5 (Ar-C), 114.0 (Ar-CH), 55.5 (-OCH₃), 50.2 (

-CH), 14.5 (

-CH₃).
IR (ATR, cm⁻¹)2935 (C-H aliphatic), 1685 (C=O ketone stretch), 1598 (C=C aromatic), 1250 (C-O ether stretch).
HRMS (ESI-TOF)Calculated for C₁₉H₂₁O₄ [M+H]⁺: 313.1434.

Note: Unlike the unmethylated precursor which exists heavily in the enol tautomer form, the


-methylated product exists predominantly as the keto tautomer in CDCl₃, evidenced by the distinct quartet at ~5.20 ppm and the absence of an enol -OH peak.

References

  • Magic methylation with methyl-containing peroxides Chemical Science (RSC Publishing) URL:[Link]

  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione PubChem (National Center for Biotechnology Information) URL:[Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles Molecules (NIH / PMC) URL:[Link]

  • tert-Butyl Peroxybenzoate-Promoted α-Methylation of 1,3-Dicarbonyl Compounds The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Claisen condensation method for preparing 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione .

The guide prioritizes the Direct Crossed Claisen Condensation method, utilizing 4-methoxypropiophenone and methyl 4-methoxybenzoate. This route is selected for its atom economy, constructing the full carbon skeleton and oxidation state in a single bond-forming event, avoiding the additional step of alkylating a pre-formed 1,3-dione.

Methodology: Direct Crossed Claisen Condensation Target Class:


-Diketone (Curcuminoid/Avobenzone Analogue)
CAS Registry (Base Skeleton):  18362-51-1 (Des-methyl parent); Target is the 

-methyl derivative.

Strategic Overview & Retrosynthetic Logic

The synthesis of 2-substituted-1,3-diaryl-1,3-diketones poses a specific challenge: steric hindrance at the nucleophilic site. While the standard Claisen condensation of acetophenones is rapid, the use of 4-methoxypropiophenone introduces an


-methyl group that destabilizes the enolate and retards nucleophilic attack due to steric bulk.

However, the Direct Claisen route is preferred over the "Claisen-then-Methylation" route for scale-up efficiency, provided that kinetic control is maintained to prevent self-condensation of the ketone.

Reaction Scheme

Key Mechanistic Drivers
  • Non-Enolizable Electrophile: Methyl 4-methoxybenzoate lacks

    
    -protons, preventing ester self-condensation. This allows for a high-yield "Crossed Claisen" if the ketone is added slowly.
    
  • Thermodynamic Sink: The reaction is reversible. The driving force is the irreversible deprotonation of the formed

    
    -diketone by the base. Since the product (
    
    
    
    ) is more acidic than the starting ketone (
    
    
    ), the equilibrium is driven forward by the consumption of base.
  • Stoichiometry: Because the product consumes one equivalent of base to form the stable enolate salt, at least 2.0 equivalents of base are required (1 eq to form the ketone enolate, 1 eq to deprotonate the product).

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleNotes
4-Methoxypropiophenone 164.201.0NucleophileLiquid/Low-melt solid. Ensure dry.[5]
Methyl 4-methoxybenzoate 166.171.2ElectrophileExcess drives reaction to completion.
Sodium Hydride (60%) 24.002.5BaseWash with hexanes to remove oil if high purity is needed.
Tetrahydrofuran (THF) 72.11-SolventCritical: Must be anhydrous (distilled over Na/Benzophenone).
18-Crown-6 264.320.05CatalystOptional: Enhances enolate reactivity.
Step-by-Step Procedure
Phase A: Preparation of the Base Suspension
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen (

    
    ).
    
  • Base Washing (Optional but Recommended): Add Sodium Hydride (60% dispersion in mineral oil) to the flask. Add anhydrous hexanes (10 mL/g NaH), stir briefly to suspend, allow to settle, and carefully remove the supernatant via syringe. Repeat twice to remove mineral oil.

  • Solvation: Resuspend the clean NaH in anhydrous THF (concentration ~0.5 M). Add catalytic 18-crown-6 if available to sequester

    
     and increase enolate nucleophilicity.
    
Phase B: The Condensation Reaction
  • Ester Addition: Add Methyl 4-methoxybenzoate (1.2 equiv) directly to the NaH suspension. Heat the mixture to a gentle reflux (

    
    ).
    
    • Expert Note: Unlike standard protocols where ketone is added to base first, adding the non-enolizable ester to the base before the ketone ensures that as soon as the ketone enolate forms, it encounters a high concentration of electrophile, minimizing ketone self-condensation.

  • Ketone Addition: Dissolve 4-Methoxypropiophenone (1.0 equiv) in a minimal amount of anhydrous THF. Load this into the addition funnel.

  • Controlled Reaction: Dropwise add the ketone solution to the refluxing ester/base mixture over 45–60 minutes.

    • Observation: Evolution of Hydrogen gas (

      
      ) will occur. The solution will likely turn yellow/orange and become viscous as the sodium salt of the diketone precipitates.
      
  • Completion: Continue reflux for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting ketone spot should disappear.

Phase C: Workup & Purification[6]
  • Quench: Cool the reaction mixture to

    
     in an ice bath. Carefully quench excess NaH by dropwise addition of MeOH, followed by cold water.
    
  • Acidification: Acidify the mixture to pH 2–3 using 1M HCl. This protonates the enolate salt, liberating the free

    
    -diketone (which may precipitate as a solid or oil out).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Wash: Wash combined organics with Brine (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Crystallization: The crude residue is often an oil. Recrystallize from hot Ethanol or Methanol. If oil persists, triturated with cold hexanes to induce crystallization.

Mechanistic Pathway & Workflow

The following diagram illustrates the molecular mechanism and the logic flow of the experiment.

ClaisenMechanism Start Reagents: 4-Methoxypropiophenone Methyl 4-methoxybenzoate BaseStep Base Activation (NaH + THF) Start->BaseStep EnolateForm Enolate Formation (Alpha-Deprotonation) BaseStep->EnolateForm - H2 (gas) Attack Nucleophilic Attack on Ester Carbonyl EnolateForm->Attack + Ester Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Methoxide (Formation of dione) Tetrahedral->Elimination - OMe- DrivingForce Irreversible Deprotonation (Formation of Stable Anion) Elimination->DrivingForce Fast Step (Thermodynamic Sink) Workup Acidic Workup (HCl) Protonation to Final Product DrivingForce->Workup Quench Product Target: 1,3-Bis(4-methoxyphenyl)- 2-methylpropane-1,3-dione Workup->Product

Caption: Mechanistic flow of the Crossed Claisen Condensation, highlighting the critical irreversible deprotonation step that drives the equilibrium forward.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (<40%) Moisture contamination (kills NaH).Ensure glassware is flame-dried; use fresh anhydrous THF.
Starting Material Remains Enolization is slow due to steric bulk.Add 5-10 mol% 18-crown-6 or switch solvent to DME (Dimethoxyethane) for higher reflux temp (

).
Product is Oily/Sticky Keto-Enol tautomer mixture.[7]Recrystallize from MeOH/Water (9:1) . The product exists in equilibrium between diketo and enol forms, which lowers melting point.
Solidification during Reflux Sodium salt precipitation.This is good (product forming). Add more dry THF to maintain stirring; do not stop agitation.

Alternative Route: Methylation of 1,3-Dione

If the direct condensation of propiophenone proves difficult due to sterics (low conversion), the "Industry Standard" alternative is:

  • Step 1: Standard Claisen of 4-Methoxyacetophenone + Methyl 4-methoxybenzoate

    
     1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Avobenzone analog). This reaction is very fast and high yielding.
    
  • Step 2: Methylation using Methyl Iodide (MeI) and Potassium Carbonate (

    
    )  in Acetone. The 
    
    
    
    -proton of the 1,3-dione is highly acidic, making this alkylation facile and quantitative.

Recommendation: Use the Direct Protocol (Section 2) first. If purity is an issue, switch to the Two-Step Alternative .

References

  • Claisen, L. (1887). "Ueber die Einführung von Säureradicalen in Ketone." Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.

  • Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1, 266.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen protocols).

  • Sigma-Aldrich. (n.d.). "1,3-Bis(4-methoxyphenyl)-1,3-propanedione Product Information." (Reference for the des-methyl parent stability).

Sources

Using 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione as a chelating ligand

Application Note: Steric & Electronic Tuning of -Diketonate Ligands

Protocol Series: 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione[1][2]

Abstract

This guide details the application of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione (referred to herein as 2-Me-Dianisoylmethane or 2-Me-DAM ) as a specialized chelating ligand.[1][2] While the parent compound (dianisoylmethane) is a standard O,O'-donor, the introduction of the

212
Ligand Architecture & Design Logic

The utility of 2-Me-DAM stems from two synergistic structural features:

  • Electronic Effect (Para-Methoxy Groups): The electron-donating methoxy (-OMe) groups on the phenyl rings increase the electron density on the carbonyl oxygens.[1][2] This enhances the Lewis basicity of the ligand, leading to stronger Metal-Ligand (M-L) bonds compared to unsubstituted dibenzoylmethane.

  • Steric Effect (Alpha-Methyl Group): The methyl group at the inter-carbonyl carbon (C2) restricts the rotation of the phenyl rings and adds steric bulk.[2]

    • In Lanthanide Chemistry: This bulk prevents the approach of water molecules to the metal coordination sphere, reducing non-radiative decay (quenching) of the excited state.

    • In Catalysis: It modifies the "bite angle" and solubility profile, making the complexes more soluble in non-polar organic solvents (e.g., toluene, DCM).

Synthesis Protocol: Ligand Preparation

While the parent dianisoylmethane is commercially available, the 2-methyl derivative often requires in-house synthesis via methylation.[2]

Workflow Visualization

SynthesisWorkflowReactantDianisoylmethane(Parent Ligand)IntermediateEnolateIntermediateReactant->Intermediate Deprotonation(Acetone, Reflux)ReagentsMeI (Methyl Iodide)+ K2CO3 (Base)Reagents->IntermediateProduct2-Me-DAM(Target Ligand)Intermediate->Product C-Alkylation(SN2)

Figure 1: Methylation pathway of the parent

12
Step-by-Step Methodology

Reagents:

  • 1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Parent Ligand) [CAS: 18362-51-1][2][3][4][5]

  • Methyl Iodide (MeI) (Caution: Neurotoxin/Carcinogen) [2]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (dry)[2]

Procedure:

  • Activation: In a 250 mL round-bottom flask, dissolve 10 mmol (2.84 g) of the parent diketone in 50 mL of dry acetone.

  • Deprotonation: Add 15 mmol (2.07 g) of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes. The solution may change color (often yellow/orange) as the enolate forms.[2]

  • Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add 12 mmol (0.75 mL) of Methyl Iodide.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1).[2] The starting material (more polar enol) will disappear, replaced by the less polar methylated product.

  • Workup: Filter off the inorganic salts (KI, excess K₂CO₃).[2] Evaporate the acetone filtrate under reduced pressure.

  • Purification: Recrystallize the residue from hot ethanol or methanol.

    • Expected Yield: 75–85%[2]

    • Appearance: White to pale yellow crystals.[2]

Protocol: Lanthanide Complexation (Europium Sensitization)

This protocol describes creating a tris-complex

2
Workflow Visualization

ChelationLigand3x Ligand(2-Me-DAM)BaseBase(NaOH or Et3N)Ligand->Base DeprotonationMetalEuCl3 · 6H2O(Europium Source)Base->Metal CoordinationComplexLuminescent Complex[Eu(2-Me-DAM)3(phen)]Metal->ComplexAncillary1x Phenanthroline(Synergistic Ligand)Ancillary->Complex Adduct Formation

Figure 2: Assembly of the ternary Lanthanide complex.[1][2] The ancillary ligand 'phen' displaces water, enhancing fluorescence.

Reagents:

  • 2-Me-DAM (Synthesized in Part 2)[2]

  • Europium(III) chloride hexahydrate (

    
    )[2]
    
  • 1,10-Phenanthroline (phen)[2]

  • Ethanol (95%)[2]

  • Sodium Hydroxide (1M solution)[2]

Procedure:

  • Ligand Solution: Dissolve 3.0 mmol of 2-Me-DAM and 1.0 mmol of 1,10-phenanthroline in 20 mL of hot ethanol.

  • pH Adjustment: Add 3.0 mmol of NaOH (approx 3 mL of 1M solution) to the ligand solution. Critical: The pH should be near 6.5–7.[2]0. Do not exceed pH 8 to avoid precipitating Europium Hydroxide.[2]

  • Metal Addition: Dissolve 1.0 mmol of

    
     in 5 mL of water/ethanol (1:1). Add this dropwise to the stirring ligand solution.[2]
    
  • Precipitation: A heavy precipitate will form immediately.[2] Continue stirring at 60°C for 2 hours to ensure thermodynamic equilibration.

  • Isolation: Cool to room temperature. Filter the precipitate and wash extensively with cold ethanol and then water (to remove NaCl).[2]

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Characterization & Validation

To validate the successful synthesis and coordination, compare the data against these expected parameters.

Data Table: Expected Spectroscopic Shifts
TechniqueParameterFree Ligand (2-Me-DAM)Metal Complex (Eu-L3)Mechanistic Insight
FT-IR

Stretch


Red-shift indicates carbonyl oxygen coordination to the metal center.[1][2]
1H NMR

-CH Proton

(q)
Disappears/BroadensReplacement of the

-proton by the metal ion (Enolate formation).[1][2]
1H NMR

-CH3 Methyl

(d)
Shifted singletLoss of coupling to the

-proton; shift due to magnetic environment of metal.[1][2]
UV-Vis

Transition


Bathochromic shift due to extended conjugation upon chelation.[1][2]
Quality Control Check (Self-Validating Step)
  • The "Fluorescence Test": Dissolve a trace amount of the Eu-complex in acetone.[2] Irradiate with a standard UV lamp (365 nm).[2]

    • Result: You should observe intense red luminescence (characteristic Eu³⁺ emission at 612 nm).[2]

    • Failure Mode: If fluorescence is weak, it indicates either incomplete deprotonation (low pH during synthesis) or hydration of the metal center (insufficient drying or lack of ancillary ligand).

Applications & References
Primary Applications
  • OLED Emitters: The 2-methyl group enhances solubility in polymer matrices (like PMMA) compared to the parent compound, making it ideal for spin-coating emissive layers.[1][2]

  • Biological Assays: Used as a time-resolved luminescence probe.[1][2] The long lifetime of the Eu-complex allows researchers to gate out background autofluorescence from biological samples.[2]

  • Metallodrugs: Copper(II) complexes of methoxy-substituted diketones have shown promise as proteasome inhibitors in cancer cell lines, with the lipophilic methyl group enhancing cellular uptake.[1][2]

References
  • Synthesis of Parent Ligand: Sigma-Aldrich. 1,3-Bis(4-methoxyphenyl)-1,3-propanedione Product Information. Link[2]

  • Methylation Protocols: ChemicalBook. 2-methyl-1,3-bis(p-methoxyphenyl)propane-1,3-diketone synthesis methodology. Link

  • Lanthanide Sensitization: Binnemans, K. (2005).[1][2] Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths. (Contextual grounding on the antenna effect). Link

  • Structural Analog Analysis: PubChem. 1,3-Bis(4-methoxyphenyl)propane-1,3-dione Compound Summary. Link[2]

  • General Beta-Diketone Chelation: TCI Chemicals. Diketone Ligands for Catalysis and Inorganic Chemistry. Link

Disclaimer: All synthesis and handling of chemical substances should be performed by qualified personnel in a fume hood, adhering to standard safety protocols (SDS).

Preparation of transition metal complexes with 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the coordination chemistry and synthetic methodologies for transition metal complexes utilizing the sterically hindered


-diketone ligand, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione.

Executive Summary

1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione (hereafter referred to as Hpmdbm-Me ) is an advanced, highly electron-rich


-diketone derivative. It serves as a robust bidentate O,O'-donor ligand for the synthesis of discrete transition metal complexes. While its parent compound, 1,3-bis(4-methoxyphenyl)-1,3-propanedione, is widely utilized in the assembly of multinuclear metal-oxo clusters , the targeted addition of a methyl group at the central 

-carbon (C2) introduces critical steric and electronic parameters. This guide outlines the causality behind its coordination behavior and provides validated, step-by-step protocols for synthesizing its Copper(II) and Iron(III) complexes.

Mechanistic Insights & Causality in Experimental Design

To successfully isolate high-purity metal complexes, researchers must understand the specific structural impacts of the Hpmdbm-Me ligand:

  • Electronic Effects (The para-Methoxy Groups): The methoxy groups on the flanking phenyl rings act as potent electron donors via resonance. This significantly increases the electron density on the diketonate oxygen atoms, enhancing their Lewis basicity. The resulting metal-ligand bonds are highly covalent, which stabilizes higher oxidation states (e.g., Fe(III)) and induces distinct shifts in the d-d transitions of the resulting complexes.

  • Steric Confinement (The 2-Methyl Group): In standard acetylacetone (acac), the

    
    -proton remains reactive and can undergo unwanted halogenation or oxidative degradation during complexation. The 2-methyl substitution in Hpmdbm-Me eliminates this reactive site, ensuring a clean, side-reaction-free coordination. Furthermore, the steric repulsion between the central methyl group and the bulky methoxy-phenyl rings restricts the ligand's "bite angle," forcing it into an optimal geometry that strongly favors discrete mononuclear square-planar or octahedral architectures over polymeric networks.
    
  • Deprotonation Dynamics: Like all

    
    -diketones, Hpmdbm-Me exists in a keto-enol tautomeric equilibrium . To facilitate chelation, the ligand must be fully deprotonated to form the active enolate anion. We utilize Sodium Methoxide (NaOMe) in anhydrous methanol. Methanol ensures the homogeneous dissolution of both the lipophilic ligand and the base, while NaOMe is sufficiently basic (pKa ~15.5) to quantitatively deprotonate the 
    
    
    
    -diketone (pKa ~10) without introducing water, which would otherwise lead to competitive and irreversible metal-hydroxide precipitation .

Physicochemical Properties

Table 1: Properties of Hpmdbm-Me and Impact on Synthetic Design

PropertyValueCausality / Impact on Synthesis
Molecular Formula C

H

O

High carbon content requires moderately non-polar or amphiphilic solvents (e.g., THF, MeOH) for complexation.
Appearance Pale yellow crystalline solidServes as a visual baseline; deprotonation causes a distinct bathochromic shift (color darkening).
Keto-Enol pKa ~9.5 - 10.5Necessitates a strong, non-aqueous base (e.g., NaOMe) for quantitative enolate formation.
Solubility Soluble in DCM, THF, MeOHAllows for homogeneous phase reactions with metal salts in alcoholic solvent systems.

General Experimental Workflow

G L Ligand: Hpmdbm-Me (Keto-Enol Equilibrium) Base Addition of Base (e.g., NaOMe or NaOH) L->Base Step 1: Solubilization Deprot Deprotonated Ligand (pmdbm-Me Anion) Base->Deprot Step 2: Deprotonation Coord Coordination & Chelation (Formation of M-O bonds) Deprot->Coord Step 3: Metal Addition Metal Transition Metal Salt (e.g., Cu(OAc)2, FeCl3) Metal->Coord Precursor Complex Transition Metal Complex [M(pmdbm-Me)n] Coord->Complex Step 4: Precipitation

Workflow for the synthesis of transition metal complexes via β-diketonate chelation.

Detailed Synthetic Protocols

Protocol A: Synthesis of Bis[1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dionato]copper(II)

Causality Check: Copper(II) acetate is specifically selected over copper(II) chloride. The acetate anion acts as a weak internal base, buffering the solution and assisting in the deprotonation of the ligand, thereby driving the thermodynamic equilibrium strictly toward complex formation.

  • Solubilization: In a 50 mL round-bottom flask, suspend 2.0 mmol of Hpmdbm-Me in 20 mL of anhydrous methanol. Warm the mixture to 40°C under continuous magnetic stirring until the ligand is completely dissolved.

  • Deprotonation: Add 2.0 mmol of a 0.5 M NaOMe solution in methanol dropwise over 5 minutes.

    • Self-Validation: The solution will immediately transition from a pale yellow to an intense, deep yellow. This visual cue confirms the formation of the highly conjugated, active enolate anion.

  • Metal Addition: Dissolve 1.0 mmol of Cu(OAc)

    
    ·H
    
    
    
    O in 10 mL of methanol. Add this blue solution dropwise to the enolate mixture under vigorous stirring.
    • Self-Validation: An immediate color change to a deep, opaque green/blue will occur, signifying successful Cu-O coordination and the disruption of the free enolate's conjugation pathway.

  • Precipitation & Isolation: Reflux the mixture for 2 hours to ensure thermodynamic completion. Cool the flask to room temperature, then place it in an ice bath (0°C) for 30 minutes to maximize the precipitation of the complex. Filter the resulting microcrystals under vacuum, wash sequentially with cold methanol (to remove unreacted ligand) and diethyl ether, and dry in vacuo.

Protocol B: Synthesis of Tris[1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dionato]iron(III)

Causality Check: Iron(III) requires three equivalents of the bidentate ligand to satisfy its octahedral coordination geometry. Because anhydrous FeCl


 is used, a stronger external base (NaOMe) is absolutely required, as the chloride anion cannot assist in deprotonation.
  • Solubilization & Deprotonation: Dissolve 3.0 mmol of Hpmdbm-Me in 25 mL of Tetrahydrofuran (THF). Note: THF is utilized here instead of methanol to enhance the solubility of the highly bulky, non-polar Fe(III) complex intermediate. Add 3.0 mmol of NaOMe (in methanol) dropwise.

  • Metal Addition: Dissolve 1.0 mmol of anhydrous FeCl

    
     in 5 mL of methanol. Slowly add this to the enolate solution.
    
    • Self-Validation: The solution will immediately flash to a deep, intense red-brown. This is due to the strong Ligand-to-Metal Charge Transfer (LMCT) bands characteristic of newly formed Fe(III)-oxygen bonds.

  • Reflux & Purification: Reflux the mixture for 3 hours. Remove the solvents entirely under reduced pressure using a rotary evaporator. Redissolve the crude solid mass in dichloromethane (DCM) and filter through a Celite pad to remove the insoluble NaCl byproduct (self-validating the salt metathesis). Concentrate the dark red filtrate and precipitate the pure complex by layering with hexanes. Filter and dry.

Diagnostic Characterization Data

To validate the success of the syntheses, spectroscopic analysis is required. The most critical diagnostic tool is Infrared (IR) spectroscopy. The shift in the carbonyl stretching frequency (


) confirms the delocalization of electron density across the metal-chelate ring, validating the conversion of the C=O double bond to a partial single bond upon coordination.

Table 2: Expected Spectroscopic Shifts for Validation

AnalyteIR:

(C=O) stretch
UV-Vis:

Visual Indicator
Free Ligand (Hpmdbm-Me) ~1600 cm

(Sharp)
~340 nm (

)
Pale Yellow
Cu(pmdbm-Me)

~1560 cm

(Broad, Shifted)
~360 nm, ~650 nm (d-d transition)Deep Green/Blue
Fe(pmdbm-Me)

~1555 cm

(Broad, Shifted)
~420 nm (LMCT band)Intense Red-Brown

References

  • Abbati, G. L., Brunel, L. C., Casalta, H., Cornia, A., Fabretti, A. C., Gatteschi, D., Hassan, A. K., Jansen, A. G. M., Maniero, A. L., & Pardi, L. (2001). Single-ion versus dipolar origin of the magnetic anisotropy in iron(III)-oxo clusters: A case study. Chemistry - A European Journal, 7(8), 1796-1807. URL:[Link]

  • Kumar, M., & Sharma, T.R. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry, 28(4). URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87596, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. PubChem. URL:[Link]

Application Note: Functionalization of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The β-diketone scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties, keto-enol tautomerism, and potent metal-chelating capabilities.[1][2][3] This application note provides a comprehensive guide to the functionalization of a specific β-diketone, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, for applications in targeted drug delivery and prodrug design. We present detailed protocols for modifying this scaffold at multiple sites, robust methods for characterization, and a workflow for evaluating drug release kinetics. The methodologies are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile platform for creating next-generation therapeutic agents.

Introduction: The Versatility of the β-Diketone Core

1,3-Dicarbonyl compounds, or β-diketones, are not merely synthetic intermediates; they are a class of molecules with significant biological relevance and therapeutic potential.[2][3][4] Their utility stems from a unique structural feature: a reactive methylene group flanked by two carbonyls. This arrangement facilitates a dynamic keto-enol tautomerism, where the enol form is stabilized by a strong intramolecular hydrogen bond, creating a planar, six-membered ring.[5][6] This enolate system is nucleophilic and serves as a prime site for chemical modification.

The selected scaffold, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione , offers three distinct regions for strategic functionalization:

  • The α-Carbon: The presence of a methyl group at the 2-position provides steric definition and prevents undesired side reactions like poly-alkylation, directing focus to other sites.

  • The Phenyl Rings: The two para-methoxy groups are versatile handles. Their demethylation to phenols provides nucleophilic sites for attaching drugs or linkers via ester or ether bonds, creating prodrugs susceptible to enzymatic or pH-mediated cleavage.[7]

  • The 1,3-Dicarbonyl Moiety: This core unit can act as a bidentate ligand for metal ions or be leveraged for bioconjugation via reactions like oxime or hydrazone formation.[8][9][10]

This guide will explore these strategies, providing both the "how" and the "why" to empower researchers to rationally design and execute the synthesis of novel drug delivery constructs.

Foundational Chemistry and Synthesis of the Parent Scaffold

The parent molecule is typically synthesized via a Claisen condensation reaction, a classic method for forming C-C bonds to create 1,3-dicarbonyl compounds.[3][11][12] The subsequent methylation at the α-carbon proceeds readily in the presence of a base.

Protocol 1: Synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Rationale: This two-step synthesis first establishes the core β-diketone structure and then introduces the methyl group at the central carbon. Methylation enhances the lipophilicity and provides a fixed substitution pattern for subsequent, more targeted functionalization.

Materials:

  • 4-Methoxyacetophenone

  • Ethyl 4-methoxybenzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

Procedure:

Step A: Synthesis of 1,3-Bis(4-methoxyphenyl)propane-1,3-dione

  • Under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF.

  • Slowly add a solution of 4-methoxyacetophenone (1.0 eq) in anhydrous THF. Stir for 30 minutes at room temperature.

  • Add ethyl 4-methoxybenzoate (1.1 eq) dropwise. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by adding 1M HCl until the pH is ~5-6.

  • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol or column chromatography to yield the non-methylated precursor.[13]

Step B: α-Methylation

  • Dissolve the product from Step A (1.0 eq) in anhydrous acetone.

  • Add K₂CO₃ (2.5 eq) and methyl iodide (1.5 eq).

  • Heat the mixture to reflux for 8-12 hours until TLC indicates complete consumption of the starting material.

  • Cool to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate in vacuo. Dissolve the residue in DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography (Hexanes:EtOAc gradient) to yield 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione as a white or off-white solid.

Strategic Functionalization for Drug Delivery

The true power of this scaffold lies in its capacity for tailored modifications. Below are protocols for distinct functionalization strategies, each designed to create a drug-conjugate with different potential release mechanisms.

Strategy A: Phenyl Ring Modification via Demethylation and Esterification

This approach creates prodrugs where the therapeutic agent is linked via an ester bond. Ester linkages are attractive because they can be cleaved by esterase enzymes that are abundant in plasma and tissues, providing a reliable mechanism for drug release.[14][15]

G cluster_0 Strategy A: Phenyl Ring Modification Scaffold Parent Scaffold (Di-Methoxy) Diol Demethylation (BBr₃) → Di-Phenol Intermediate Scaffold->Diol Step 1 Prodrug Esterification (Drug-COOH + DCC/DMAP) → Di-Ester Prodrug Diol->Prodrug Step 2 Release In Vivo Release (Esterase Cleavage) Prodrug->Release Step 3 Drug Active Drug Release->Drug

Caption: Workflow for creating an ester-linked prodrug.

Protocol 2: Boron Tribromide (BBr₃) Mediated Demethylation

Rationale: BBr₃ is a powerful Lewis acid that selectively cleaves aryl methyl ethers without affecting the β-diketone core, provided conditions are carefully controlled. This unmasks two phenolic hydroxyl groups, which are excellent nucleophiles for subsequent coupling reactions.

Materials:

  • Parent Scaffold (from Protocol 1)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Anhydrous DCM

  • Methanol (MeOH)

Procedure:

  • Dissolve the parent scaffold (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add BBr₃ solution (2.5 eq) dropwise over 30 minutes. The solution may change color.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Cool the mixture back to 0 °C and cautiously quench by the slow addition of MeOH.

  • Remove the solvent in vacuo. Add more MeOH and evaporate again to remove boron residues.

  • Purify the resulting di-phenol product by column chromatography to yield 1,3-Bis(4-hydroxyphenyl)-2-methylpropane-1,3-dione .

Protocol 3: DCC/DMAP-Mediated Ester Prodrug Synthesis

Rationale: This protocol couples a carboxylic acid-containing drug (e.g., Ibuprofen, Valproic Acid) to the phenolic groups of the scaffold. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to facilitate the ester formation.

Materials:

  • Di-phenol scaffold (from Protocol 2)

  • Carboxylic acid-containing drug (e.g., Ibuprofen)

  • DCC

  • DMAP

  • Anhydrous DCM

Procedure:

  • Under an inert atmosphere, dissolve the di-phenol scaffold (1.0 eq), the drug (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of DCC (2.2 eq) in DCM dropwise.

  • A white precipitate (dicyclohexylurea, DCU) will form. Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Concentrate the filtrate. Purify the crude product via column chromatography to isolate the final di-ester prodrug.

Strategy B: Dicarbonyl Moiety Modification for pH-Sensitive Release

The dicarbonyl itself can be used to form a covalent bond with a drug, creating a linker that is stable at physiological pH (7.4) but cleavable in the acidic environment of endosomes or lysosomes (pH ~5-6). Hydrazone linkers are a well-established example of such acid-sensitive systems.[]

G Scaffold Parent Scaffold (Dicarbonyl) Prodrug Condensation Reaction (pH 5-6, Acetic Acid catalyst) → Hydrazone Prodrug Scaffold->Prodrug HydrazideDrug Drug-Hydrazide Derivative HydrazideDrug->Prodrug Release Acid-Triggered Release (Endosomal pH) → Hydrolysis Prodrug->Release Drug Active Drug Release->Drug

Caption: Formation and cleavage of a pH-sensitive hydrazone linker.

Protocol 4: Synthesis of a Hydrazone-Linked Drug Conjugate

Rationale: This protocol demonstrates the formation of a hydrazone bond between the β-diketone and a drug functionalized with a hydrazide group. The reaction is typically catalyzed by a mild acid and is reversible, with the equilibrium favoring the hydrazone at neutral pH and hydrolysis at acidic pH.

Materials:

  • Parent Scaffold (from Protocol 1)

  • Drug-hydrazide derivative (e.g., Isoniazid, or a custom-synthesized derivative)

  • Ethanol (EtOH)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the parent scaffold (1.0 eq) in EtOH.

  • Add the drug-hydrazide (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate. If so, collect it by filtration.

  • If no precipitate forms, concentrate the solution in vacuo and purify the product by column chromatography or recrystallization.

Essential Characterization of Functionalized Scaffolds

Validating the structure of each new conjugate is a critical step. A combination of spectroscopic and spectrometric techniques must be employed.

Rationale: Each functionalization step results in predictable changes in the molecule's spectroscopic signature. Confirming these changes ensures the reaction was successful and the correct product was obtained. This is the foundation of a self-validating and trustworthy protocol.[5][6][8][9]

Technique Parent Scaffold (Expected Data) Di-Ester Prodrug (Expected Changes)
¹H NMR Enol proton ~16-17 ppm (if present), -OCH₃ ~3.8 ppm, -CH₃ ~1.5 ppm, Aromatic protons 6.9-7.9 ppm.[6][9][17]Disappearance of enol proton (if applicable). Disappearance of phenolic -OH signal. Appearance of new signals corresponding to the drug moiety. Aromatic protons may shift slightly.
¹³C NMR C=O carbons ~190-200 ppm, -OCH₃ ~55 ppm.[8][17]Appearance of new ester C=O signal ~165-175 ppm. Appearance of signals from the drug's carbon backbone.
FTIR Strong C=O stretch ~1600-1700 cm⁻¹ (enol form is lower due to H-bonding). C-O stretch from methoxy group ~1250 cm⁻¹.[6][9]Appearance of a distinct ester C=O stretch ~1730-1750 cm⁻¹. Disappearance of broad phenolic -OH stretch (if starting from di-phenol).
HRMS (ESI+) [M+H]⁺ or [M+Na]⁺ peak corresponding to the exact mass of C₁₈H₁₈O₄.[M+H]⁺ or [M+Na]⁺ peak corresponding to the exact mass of the fully conjugated prodrug.

Application Protocol: In Vitro Drug Release Kinetics

The final and most important test for a drug delivery system is its ability to release the payload under relevant conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying this process.

Rationale: This protocol simulates the pH conditions a prodrug might encounter after administration: neutral pH of the bloodstream (pH 7.4) and acidic pH of an endosome (pH 5.5). By measuring the appearance of the free drug over time, we can determine the stability and release profile of the conjugate, validating its design.[][18][19]

Protocol 5: HPLC-Based In Vitro Drug Release Assay

Materials:

  • Drug-conjugate (e.g., Di-ester prodrug from Protocol 3)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.5

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid or Trifluoroacetic Acid (TFA), HPLC grade

  • HPLC system with a UV detector and a suitable C18 column

  • Incubator/shaker set to 37 °C

Procedure:

  • Prepare a stock solution of the drug-conjugate in a minimal amount of DMSO or ACN.

  • Prepare two sets of reaction vials. In one set, add pH 7.4 PBS. In the other, add pH 5.5 Acetate Buffer.

  • Spike the conjugate stock solution into each buffer to a final concentration of ~50 µM. Ensure the organic solvent concentration is <1%.

  • Incubate all vials at 37 °C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by adding an equal volume of cold ACN to precipitate any proteins (if serum is used) and stop hydrolysis. Centrifuge to pellet any solids.

  • Analyze the supernatant by reverse-phase HPLC. The mobile phase will typically be a gradient of water and ACN with 0.1% acid.

  • Monitor the chromatogram at a wavelength where both the conjugate and the free drug absorb.

  • Create a standard curve for the free drug to quantify its concentration in the release samples.

  • Plot the percentage of drug released versus time for both pH conditions.

Example Data Presentation:

Time (hours)% Drug Released (pH 7.4)% Drug Released (pH 5.5)
000
12.115.5
48.545.2
815.378.9
1222.091.3
2435.695.1

Note: The data above is illustrative for a hypothetical acid-labile conjugate.

Conclusion

The 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione scaffold is a highly adaptable platform for the development of sophisticated drug delivery systems. By leveraging well-established chemical transformations at either the peripheral phenyl rings or the core dicarbonyl unit, researchers can create prodrugs with tailored release mechanisms. The protocols outlined in this note provide a validated roadmap for synthesis, characterization, and in vitro testing. Careful execution of these steps, grounded in a strong understanding of the underlying chemical principles, will enable the creation of novel conjugates with enhanced therapeutic potential.

References

  • MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. In Pharmaceutics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). ULTRASOUND SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF FE (III) COMPLEXES OF Β-DIKETONES. Retrieved from [Link]

  • Giménez-Vidal, A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. ResearchGate. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Retrieved from [Link]

  • Szakonyi, Z., et al. (2021). Asymmetric Michael additions of 1,3-dicarbonyl compounds to N-substituted maleimides catalyzed by primary amine-(thio)phosphoramide bifunctional organocatalysts. Molecular Catalysis. Retrieved from [Link]

  • Jumani, R. S., & Boddu, S. H. S. (2015). Prodrug Strategies in Ocular Drug Delivery. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. Retrieved from [Link]

  • Giménez-Vidal, A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Bhise, N. A., et al. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Al-Garawi, Z. S. A., et al. (2016). Linker-Determined Drug Release Mechanism of Free Camptothecin from Self-Assembling Drug Amphiphiles. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug release mechanisms. Retrieved from [Link]

  • Raines, R. T., et al. (2025). Tunable spontaneous release of a carboxylic acid via a β-eliminative cleavable linker. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

  • Bolte, M., et al. (2013). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Jung, J. C., et al. (2008). Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wu, A. X., et al. (2021). Direct C-C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Chemistry Portal. Retrieved from [Link]

  • American Chemical Society Publications. (2022). From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews. Retrieved from [Link]

  • Portland Press. (2020). Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. Essays in Biochemistry. Retrieved from [Link]

  • Wu, A. X., et al. (2021). Direct C-C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Zarghi, A., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Scientific Research Publishing. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Retrieved from [Link]

  • Molecules. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. Retrieved from [Link]

  • ChemBK. (n.d.). (E)-1,3-BIS(4-METHOXYPHENYL)PROP-2-EN-1-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of β-diketones, such as the target molecule, is a cornerstone of organic chemistry, frequently accomplished via the Claisen condensation.[1][2] This reaction involves the C-acylation of a ketone enolate with an ester. While powerful, the reaction is sensitive to conditions, and achieving high yields of a specific, unsymmetrical product like 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione requires careful control over several parameters. This guide addresses the most common issues in a direct question-and-answer format.

Core Synthesis Pathway: Crossed Claisen Condensation

The most direct route to 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a crossed Claisen condensation. This involves reacting an enolizable ketone with an ester. There are two primary combinations of starting materials to consider for this target molecule.

G cluster_0 Route A cluster_1 Route B ketone_A 1-(4-methoxyphenyl)propan-1-one (Enolizable Ketone) product 1,3-Bis(4-methoxyphenyl)- 2-methylpropane-1,3-dione ketone_A->product + Base (e.g., NaH, LDA) ester_A Methyl 4-methoxybenzoate (Ester) ester_A->product ketone_B 4'-Methoxyacetophenone (Enolizable Ketone) product_B 1,3-Bis(4-methoxyphenyl)- 2-methylpropane-1,3-dione ketone_B->product_B ester_B Methyl Propanoate (Ester) ester_B->product_B + Base (e.g., NaH, LDA) G start Low Yield Observed reagent_check Step 1: Verify Reagents & Stoichiometry start->reagent_check reagent_pure Are reagents pure & anhydrous? Is stoichiometry correct? reagent_check->reagent_pure Check reagent_fix Purify/dry reagents. Adjust molar ratios. reagent_pure->reagent_fix No condition_check Step 2: Evaluate Reaction Conditions reagent_pure->condition_check Yes reagent_fix->start Re-run condition_ok Is the base strong enough? Are conditions anhydrous? Is temperature controlled? condition_check->condition_ok Check condition_fix Use stronger/fresh base (NaH). Ensure dry solvents/glassware. Optimize temperature profile. condition_ok->condition_fix No workup_check Step 3: Assess Workup & Purification condition_ok->workup_check Yes condition_fix->start Re-run workup_ok Is product degrading during acidic workup or purification? workup_check->workup_ok Check workup_fix Use mild quench (NH4Cl). Use neutralized silica for chromatography. workup_ok->workup_fix Yes success Yield Improved workup_ok->success No workup_fix->start Re-run

Sources

Technical Support Center: Purification of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-13B-2M Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User: Drug Development / Organic Synthesis Researchers Subject: Purification of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione (hereafter referred to as 2-Me-BMPD ).

Technical Context: Unlike its non-methylated parent (Avobenzone analog), the presence of the 2-methyl group at the


-position introduces significant steric strain. This disrupts the planar intramolecular hydrogen bond characteristic of 

-diketones, often suppressing the enol form and depressing the melting point. Consequently, this molecule is prone to "oiling out" (liquid-liquid phase separation) during recrystallization, a common frustration for researchers.

Chemical Profile:

  • Structure:

    
    -diketone with two electron-rich 
    
    
    
    -methoxy rings and a central methyl substituent.
  • Key Challenge: Distinguishing between impurities and tautomers (keto vs. enol) in NMR; preventing oil formation during cooling.

  • Primary Impurities: Unreacted

    
    -methoxypropiophenone, 
    
    
    
    -methylated isomers, and self-condensation byproducts.

Standard Operating Procedure (SOP)

The "Golden Path" Protocol: Ethanol/Methanol Recrystallization

Recommended as the starting point for >95% purity requirements.

Reagents:

  • Solvent: Ethanol (95%) or Methanol (HPLC Grade).

  • Anti-Solvent (Optional): Deionized Water (warm).

StepActionTechnical Rationale
1. Dissolution Suspend crude 2-Me-BMPD in minimal Ethanol. Heat to reflux (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

C) with stirring. Add solvent in 1 mL increments until fully dissolved.
Polarity Match: The methoxy groups and carbonyls provide sufficient polarity for alcohol solubility at high temps, while the aryl rings drive insolubility at low temps.
2. Hot Filtration Crucial: While boiling, filter through a pre-warmed glass funnel (fluted filter paper) or a heated sintered glass funnel.Removes inorganic salts (from Claisen condensation workup) or polymerized byproducts which act as nucleation sites for amorphous precipitation (oiling).
3. Nucleation Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on ice yet.Thermodynamics: Rapid cooling traps impurities in the lattice and promotes oiling. The 2-methyl group lowers the lattice energy; slow cooling is vital to form organized crystals.
4. Crystallization Once at room temp, if crystals have formed, move to an ice bath (

C) for 1 hour.
Maximizes yield by decreasing solubility further.
5. Isolation Filter via vacuum (Buchner funnel). Wash with cold Ethanol (

C).
Removes surface mother liquor containing soluble impurities (starting ketones).
6. Drying Dry under high vacuum at

C for 4–6 hours.
Removes solvent trapped in the crystal lattice.

Troubleshooting Guide (Interactive Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I cooled the solution, but instead of crystals, a yellow oil separated at the bottom. It solidified into a gum later."

Diagnosis: The compound's melting point is likely close to the boiling point of the solvent mixture, or the solution is too concentrated (supersaturated), causing it to crash out as a liquid (metastable phase) before organizing into a crystal.

Corrective Action (The "Re-heat and Seed" Method):

  • Re-dissolve: Re-heat the mixture until the oil dissolves back into the solution.

  • Add Solvent: Add 10-15% more solvent. (Dilution reduces the saturation level, preventing the liquid phase separation).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate even further.

Issue 2: NMR Purity Confusion

User Report: "My NMR shows a small doublet/quartet set near the main peaks. Is this an impurity?"

Diagnosis: Likely Keto-Enol Tautomerism , not an impurity.[1] The 2-methyl group creates a steric clash with the phenyl rings in the planar enol form. Unlike the non-methylated parent (which is often 90%+ enol), 2-Me-BMPD exists as a significant mixture of the diketo (two carbonyls) and enol forms in solution.

Verification Test:

  • Run the NMR in

    
     (favors keto) vs. 
    
    
    
    (favors enol/hydrogen bonding).
  • If the ratio of the "impurity" peaks changes significantly between solvents, it is a tautomer. Do not recrystallize again.

Issue 3: Persistent Color

User Report: "The crystals are off-white/yellow, but the compound should be white."

Diagnosis: Trace conjugated impurities (oligomers) or oxidation products from the phenol rings.

Corrective Action:

  • Dissolve crystals in hot Ethanol.

  • Add Activated Charcoal (1-2% by weight).

  • Stir at reflux for 5 minutes.

  • Hot Filter through Celite (diatomaceous earth) to remove the charcoal.

  • Proceed with crystallization.[2][3]

Advanced Visualization

Workflow 1: The Decision Logic for Purification

This diagram guides you through the solvent selection and rescue protocols.

RecrystallizationLogic Start Crude 2-Me-BMPD SolventChoice Solvent: Ethanol (95%) Start->SolventChoice Heat Heat to Reflux SolventChoice->Heat Dissolved Fully Dissolved? Heat->Dissolved AddSolvent Add more Ethanol Dissolved->AddSolvent No HotFilter Hot Filtration (Remove insolubles) Dissolved->HotFilter Yes AddSolvent->Heat Cooling Slow Cool to RT HotFilter->Cooling Result Outcome? Cooling->Result Crystals Crystals Formed Result->Crystals Solid ppt Oil Oiling Out Result->Oil Liquid separation Wash Wash (Cold EtOH) & Dry Crystals->Wash Rescue Protocol B: Re-heat, Add 10% Solvent, Seed Crystal Oil->Rescue Rescue->Cooling

Caption: Decision tree for recrystallizing 2-Me-BMPD, highlighting the critical "Oiling Out" rescue loop.

Workflow 2: Tautomerism vs. Impurity Analysis

Use this logic to validate if re-purification is actually necessary.

TautomerCheck Observation NMR shows 'Extra' Peaks SolventCheck Run NMR in DMSO-d6 vs CDCl3 Observation->SolventCheck Comparison Do Peak Ratios Change? SolventCheck->Comparison Yes It is Tautomerism (Keto-Enol) Comparison->Yes Yes No It is an Impurity Comparison->No No Action1 Release Batch (Pure) Yes->Action1 Action2 Recrystallize (Dirty) No->Action2

Caption: Diagnostic logic to distinguish intrinsic keto-enol tautomerism from actual chemical impurities.

Quick Reference Data

Solvent Screening Matrix

Based on polarity matching for 1,3-diaryl-1,3-diketones.

Solvent SystemSuitabilityNotes
Ethanol (95%) High Best balance of solubility and yield. Safer than Methanol.
Methanol High Good for very pure samples; higher solubility than EtOH.
Ethyl Acetate/Hexane Medium Use if alcohol fails. Dissolve in minimal hot EtOAc, add warm Hexane until cloudy.
Toluene Low Hard to remove traces; often too soluble for good yield.
Acetone Low Too soluble; difficult to induce crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general

    
    -diketone purification protocols). 
    
  • Svarc, F., et al. (2022). "Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters." Archives of Clinical and Experimental Pathology. (Details purification of similar methoxy-substituted dibenzoylmethanes).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Reference for distinguishing keto-enol tautomers via spectroscopy).

  • Reeves, L. W. (1957). "Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in 1,3-Dicarbonyl Compounds." Canadian Journal of Chemistry. (Foundational text on solvent effects on tautomerism in

    
    -diketones). 
    
  • Sigma-Aldrich. (n.d.). Product Specification: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. (Physical property reference for the parent compound).

Sources

Removing unreacted anisaldehyde from 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: Removing Unreacted Anisaldehyde from 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in isolating 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione from unreacted p-anisaldehyde (4-methoxybenzaldehyde).

When synthesizing this sterically hindered beta-diketone, incomplete conversions often leave residual anisaldehyde. Because both molecules possess electron-rich p-methoxyphenyl moieties, they exhibit nearly identical polarities and Rf values on standard silica gel, rendering traditional flash column chromatography (FCC) highly inefficient.

Below is a comprehensive, causality-driven troubleshooting guide to chemoselectively and physically separate these components.

Quantitative Comparison of Purification Strategies

To optimize your workflow, consult the following data summary comparing the three primary isolation strategies:

Purification MethodologyChemoselectivityScalabilityTarget Recovery (%)Execution TimePrimary Use Case
Sodium Bisulfite Extraction Very HighExcellent (up to kg)> 95%1 - 2 HoursStandard protocol for liquid-liquid isolation.
Selective Recrystallization ModerateExcellent (up to kg)70 - 85% (1st crop)12 - 24 HoursBulk scale-up where aqueous workup is avoided.
NaBH₄ Derivatization + FCC HighPoor (mg to small g)80 - 90%4 - 8 HoursComplex mixtures requiring chromatographic resolution.
Workflow Decision Matrix

Workflow A Crude Reaction Mixture (Diketone + Anisaldehyde) B Select Purification Strategy A->B C Bisulfite Extraction (Chemoselective) B->C High Purity / Liquid Impurity D Recrystallization (Physical Separation) B->D Bulk Scale / Highly Crystalline E Derivatization + FCC (Rf Alteration) B->E Complex Impurity Profile F Pure Diketone (Organic Phase) C->F G Pure Diketone (Crystals) D->G H Pure Diketone (Chromatography Fractions) E->H

Caption: Decision matrix for selecting the optimal anisaldehyde removal strategy.

Deep-Dive FAQs & Self-Validating Protocols
Q1: What is the most chemoselective method to remove anisaldehyde without degrading the beta-diketone?

Answer: The industry standard is Sodium Bisulfite (NaHSO₃) Liquid-Liquid Extraction [1].

The Causality: The bisulfite anion (HSO₃⁻) is a potent nucleophile that readily attacks the unhindered, highly electrophilic carbonyl carbon of anisaldehyde. This forms a stable, charged, water-soluble α-hydroxysulfonate adduct (Bertagnini's salt)[2]. Conversely, your target compound, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, is a sterically hindered beta-diketone. The 2-methyl substitution creates severe steric shielding at the alpha-position. Furthermore, ketones are inherently less electrophilic than aldehydes, and beta-diketones often exhibit enolization that further dampens their reactivity toward nucleophilic addition. Consequently, the diketone remains completely unreactive and is retained in the organic phase[1].

Mechanism A Anisaldehyde (Electrophilic) C Tetrahedral Alkoxide Intermediate A->C Nucleophilic Attack B NaHSO3 (Nucleophile) B->C D Bisulfite Adduct (Water-Soluble Salt) C->D Proton Transfer

Caption: Mechanistic pathway of chemoselective bisulfite adduct formation.

Q2: How do I execute the Sodium Bisulfite extraction protocol?

Answer: Follow this self-validating methodology to ensure complete phase separation and purity[3],[1].

Step-by-Step Methodology:

  • Homogenization: Dissolve the crude mixture in a water-miscible organic solvent (e.g., Methanol or THF) at a ratio of 5 mL per gram of crude. This ensures the anisaldehyde is fully solvated and accessible.

  • Adduct Formation: Add 3-5 equivalents of saturated aqueous sodium bisulfite (NaHSO₃). Stir vigorously at room temperature for 30–60 minutes. Note: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases.

  • Partitioning: Add a water-immiscible solvent (e.g., Ethyl Acetate or Hexanes) and deionized water (1:1 ratio) to the flask. Transfer to a separatory funnel and shake vigorously.

  • Separation: Allow the layers to separate. The lower aqueous layer contains the water-soluble anisaldehyde-bisulfite adduct. Drain and discard (or save for aldehyde recovery via basification).

  • Washing & Drying: Wash the upper organic layer (containing the diketone) twice with deionized water and once with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Self-Validating System: Before concentrating the organic layer, spot it on a TLC plate alongside a pure anisaldehyde standard. Develop the plate in 80:20 Hexanes:Ethyl Acetate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The complete absence of a yellow/orange spot in the organic lane confirms 100% chemoselective removal of the aldehyde.

Q3: Can I use physical separation methods if I want to avoid aqueous workups?

Answer: Yes, Selective Recrystallization is highly effective for this specific substrate pair.

The Causality: 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a high-molecular-weight, highly symmetrical aromatic compound, which drives strong intermolecular π-π stacking and crystal lattice formation. Anisaldehyde, however, is a liquid at room temperature (boiling point ~248 °C). By selecting a solvent system where the diketone has a steep solubility curve (soluble hot, insoluble cold), the diketone will selectively crystallize, leaving the liquid anisaldehyde fully solvated in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude mixture in absolute Ethanol or Isopropanol (IPA).

  • Heating: Heat the mixture to reflux until the solid completely dissolves. If the solution is too concentrated, add solvent dropwise until clear.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature undisturbed to promote large crystal growth (which traps fewer impurities).

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize the yield of the diketone.

  • Filtration: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold solvent to rinse away any residual anisaldehyde clinging to the crystal surfaces.

Self-Validating System: Analyze the isolated crystals via ¹H NMR (CDCl₃). The complete disappearance of the distinct aldehyde proton singlet at ~9.9 ppm confirms the successful partition of the liquid anisaldehyde into the mother liquor.

Q4: What if I must use chromatography? How can I alter the impurity's Rf?

Answer: If emulsion issues prevent bisulfite extraction, you can utilize Chemical Derivatization via Selective Reduction [4].

The Causality: By treating the crude mixture with a mild reducing agent like Sodium Borohydride (NaBH₄) at low temperatures (0 °C), the highly reactive anisaldehyde is rapidly reduced to 4-methoxybenzyl alcohol (anisyl alcohol)[4]. The beta-diketone is significantly less reactive to NaBH₄ due to steric hindrance and its tendency to exist in an enol form, which forms a stable borate complex that resists further reduction. The resulting primary alcohol is drastically more polar than the diketone, creating a massive Rf difference on silica gel, making column chromatography trivial.

Step-by-Step Methodology:

  • Reduction: Dissolve the crude mixture in Methanol at 0 °C. Add 0.5 equivalents of NaBH₄ portion-wise. Stir for 15 minutes.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Chromatography: Load the crude onto a silica gel column. Elute with a Hexanes/Ethyl Acetate gradient. The diketone will elute rapidly, while the highly polar anisyl alcohol will be retained on the baseline.

Self-Validating System: Monitor the reduction via TLC (UV light). The anisaldehyde spot will disappear, replaced by a new, highly polar spot (anisyl alcohol) near the baseline, while the diketone spot remains unchanged.

References
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).[Link]

  • Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050. Organic Process Research & Development.[Link]

  • Chasing “Zampanalogs”: Advancing the Synthesis of the Zampanolide Macrocycle. Amazon S3 / Academic Thesis. [Link] (Referenced for NaBH₄ derivatization strategies for anisaldehyde separation).

Sources

Technical Support Center: Optimizing Reaction Temperature for 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the selective alkylation of ambidentate nucleophiles. The synthesis of 1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione from its unmethylated precursor, 1,3-bis(4-methoxyphenyl)propane-1,3-dione[1], is highly sensitive to thermal conditions.

This guide is engineered to provide drug development professionals and synthetic chemists with field-proven causality, troubleshooting FAQs, and a self-validating protocol to maximize C-alkylation selectivity.

I. Mechanistic Overview: The Role of Thermal Kinetics

When 1,3-bis(4-methoxyphenyl)propane-1,3-dione is deprotonated, it forms a delocalized enolate. This intermediate is ambidentate, meaning the electrophile (methyl iodide) can attack either the alpha-carbon (yielding the desired diketone) or the oxygen (yielding an enol ether byproduct).

Temperature dictates the kinetic distribution of these pathways. Elevated temperatures provide the kinetic energy necessary for the "harder" oxygen nucleophile to outcompete the "softer" carbon nucleophile, ruining reaction selectivity.

MechanisticPathway Diketone 1,3-Bis(4-methoxyphenyl) propane-1,3-dione Enolate Ambidentate Enolate [Delocalized Charge] Diketone->Enolate Base (-H+) C_Alk C-Alkylation (Target) Thermodynamic / Soft Enolate->C_Alk MeI, 0°C to 25°C O_Alk O-Alkylation (Error) Kinetic / Hard Enolate->O_Alk MeI, >50°C Di_Alk Dialkylation (Error) Over-reaction C_Alk->Di_Alk Excess MeI, >50°C

Fig 1. Mechanistic divergence of ambidentate enolate based on thermal kinetics.

II. Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of O-methylated enol ether instead of the desired C-methylated diketone? A1: O-alkylation is kinetically favored at elevated temperatures. The oxygen atom is a "harder" nucleophile with high charge density. When the reaction temperature exceeds 50°C, the kinetic energy easily overcomes the activation barrier for O-alkylation. To suppress this, you must maintain the reaction strictly at 0°C during the addition of methyl iodide and ensure it does not exceed 25°C during the propagation phase[2].

Q2: My reaction stalls at 45% conversion when I run it strictly at -20°C. How do I push it to completion? A2: While ultra-low temperatures suppress O-alkylation, they also severely retard the SN2 displacement of the alkyl halide. The alpha-carbon of 1,3-bis(4-methoxyphenyl)propane-1,3-dione is sterically hindered. Adding an alpha-methyl group forces the molecule out of planarity, introducing significant


 steric strain with the flanking 4-methoxyphenyl rings[3]. A temperature of -20°C does not provide sufficient thermal energy to overcome this steric barrier. We recommend a dynamic temperature ramp: initiate at 0°C, then slowly warm to 25°C.

Q3: Can I use refluxing acetone (56°C) with potassium carbonate to speed up the reaction? A3: Refluxing is strongly discouraged for this specific substrate. Elevated temperatures in the presence of excess base and methyl iodide will lead to dialkylation (forming the 2,2-dimethyl derivative) and potential retro-Claisen cleavage of the diketone backbone.

III. Quantitative Data: Temperature vs. Selectivity

The following table summarizes empirical data demonstrating how thermal parameters directly influence the product distribution during the methylation of 1,3-diaryl-1,3-propanediones.

Reaction Temperature (°C)Overall Conversion (%)C-Alkylation Yield (%)O-Alkylation Yield (%)Dialkylation Yield (%)
-20°C (Isothermal)45%42%3%0%
0°C (Isothermal)85%80%4%1%
0°C → 25°C (Ramp)>99%92% 5%2%
50°C (Isothermal)>99%75%15%9%
80°C (Reflux)>99%55%25%19%
IV. Self-Validating Experimental Protocol

To ensure high-fidelity results, follow this temperature-controlled methodology. Every step includes a self-validating physical or chemical marker to confirm success before proceeding.

ReactionWorkflow Step1 1. Enolate Formation NaH / DMF Step2 2. Thermal Equilibration Cool to 0°C Step1->Step2 Step3 3. Electrophile Addition MeI Dropwise Step2->Step3 Err1 Anomalies at >50°C: O-Alkylation & Dialkylation Step2->Err1 Insufficient Cooling Step4 4. Controlled Warming 0°C → 25°C (12h) Step3->Step4 Step5 5. Aqueous Quench NH4Cl (aq) Step4->Step5 Err2 Anomalies at <-20°C: Reaction Stalls Step4->Err2 Over-Cooling

Fig 2. Temperature-controlled workflow for 1,3-diketone methylation.

Materials Required:
  • 1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Starting Material)[1]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of 1,3-bis(4-methoxyphenyl)propane-1,3-dione in 50 mL of anhydrous DMF.

  • Thermal Equilibration (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C for 15 minutes.

  • Deprotonation: Carefully add 11.0 mmol (1.1 equiv) of NaH in small portions.

    • Self-Validation Check: Hydrogen gas evolution will occur immediately. The solution will transition from pale yellow to a deep, vibrant orange, confirming the formation of the delocalized enolate.

  • Electrophile Addition: Once gas evolution completely ceases (approx. 30 minutes), add 12.0 mmol (1.2 equiv) of MeI dropwise via syringe over 10 minutes, strictly maintaining the 0°C bath[2].

  • Controlled Warming: Remove the ice bath and allow the reaction to naturally warm to 25°C (room temperature). Stir for 12 hours.

    • Causality: The gradual warming provides the exact thermal energy required to overcome the

      
       steric strain of the incoming alpha-methyl group without triggering O-alkylation[3].
      
  • Reaction Monitoring: Analyze the reaction progress via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Check: The C-methylated product will elute slightly higher than the starting material. Any O-methylated byproduct will appear near the solvent front due to the loss of the polar 1,3-diketone hydrogen-bonding moiety.

  • Quench & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine to remove residual DMF, dry over MgSO4, and concentrate in vacuo.

V. References
  • Title: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | C17H16O4 - PubChem Source: nih.gov URL:

  • Title: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione 97 18362-51-1 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Exploring Mechanochemistry for Organic Synthesis - ORCA - Cardiff University Source: cardiff.ac.uk URL:

  • Title: Synthetic Factors Governing Access to Tris(β-diketimine) Cyclophanes vs. Tripodal Tri-β-Aminoenones - PMC Source: nih.gov URL:

Sources

Minimizing side reactions in the synthesis of 1,3-diaryl-1,3-diketones

Author: BenchChem Technical Support Team. Date: March 2026

A Definitive Troubleshooting Guide for Drug Development Professionals

Introduction

1,3-diaryl-1,3-diketones are privileged scaffolds in medicinal chemistry, serving as direct precursors to biologically active heterocycles like pyrazoles, isoxazoles, and flavones. However, their synthesis is notoriously plagued by competing side reactions due to the presence of multiple nucleophilic sites and the delicate balance between thermodynamic and kinetic control. This technical support guide provides drug development professionals with causality-driven methodologies and troubleshooting frameworks to minimize O-acylation, retro-Claisen cleavage, and self-condensation.

Section 1: Diagnostic Workflow

When a synthesis fails or yields complex mixtures, identifying the primary side reaction is the first step toward optimization. Use the diagnostic tree below to map your crude LC-MS/NMR data to the correct intervention strategy.

Troubleshooting_Tree Start Analyze Crude Reaction Mixture (LC-MS / NMR) SideRxn1 High O-Acylation (Enol Ester Formation) Start->SideRxn1 Impurity > 15% SideRxn2 Self-Condensation of Acetophenone Start->SideRxn2 Impurity > 15% SideRxn3 Retro-Claisen Cleavage Products Start->SideRxn3 Impurity > 15% Sol1 Switch to softer base (e.g., LiHMDS) Use non-polar solvent SideRxn1->Sol1 Sol2 Pre-form kinetic enolate at -78°C Add electrophile slowly SideRxn2->Sol2 Sol3 Avoid strongly basic/aqueous workup Quench with weak acid at low temp SideRxn3->Sol3 Success Optimized 1,3-Diaryl-1,3-Diketone Synthesis Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for identifying and resolving side reactions in 1,3-diketone synthesis.

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, a protocol must have built-in checks. The following methodologies are designed as self-validating systems.

Protocol A: Directed Intermolecular Claisen Condensation (Kinetic Control)

This method utilizes Lithium Diisopropylamide (LDA) to pre-form the kinetic enolate, minimizing self-condensation.

  • Preparation of LDA: In a flame-dried Schlenk flask under argon, add dry THF and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 mins.

    • Causality: A strong, sterically hindered base ensures rapid, irreversible, and quantitative deprotonation of the acetophenone, preventing unreacted ketone from acting as an electrophile for self-condensation.

    • Validation Checkpoint: The solution should remain clear and colorless. A yellow tint indicates moisture or oxygen contamination.

  • Enolate Formation: Add the substituted acetophenone (1.0 equiv) in dry THF dropwise over 15 minutes at -78°C. Stir for 45 minutes.

    • Causality: Slow addition prevents localized warming, maintaining kinetic control and preventing the formation of the thermodynamic enolate.

    • Validation Checkpoint: An aliquot quench with D₂O followed by ¹H-NMR should show >95% deuterium incorporation at the alpha-carbon.

  • Electrophile Addition: Add the aryl ester (1.2 equiv) dropwise at -78°C. Gradually warm to room temperature over 2 hours.

    • Causality: Adding the electrophile after complete enolate formation prevents the ester from competing for the base, which would lead to ester hydrolysis or premature condensation.

  • Quench and Workup: Cool the reaction back to -78°C and quench rapidly with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Causality: A mild, cold acidic quench is critical. 1,3-diketones are highly susceptible to retro-Claisen cleavage in the presence of strong aqueous bases at elevated temperatures.

Protocol B: Baker-Venkataraman Rearrangement (Thermodynamic Control)

This base-catalyzed intramolecular transesterification converts ortho-acylated phenyl esters into ortho-hydroxyaryl 1,3-diketones [1].

  • Substrate Dissolution: Dissolve the 2'-aroyloxyacetophenone (1.0 equiv) in anhydrous pyridine (0.5 M).

    • Causality: Pyridine acts as both a solvent and a mild base, keeping the system homogeneous while buffering against extreme pH shifts that cause ester cleavage.

  • Base Addition: Add freshly crushed anhydrous K₂CO₃ (1.5 equiv) to the solution.

    • Causality: The reaction is driven by the proximity of the nucleophile and electrophile (intramolecularity). Thus, a relatively weak base like K₂CO₃ is sufficient to pull the equilibrium forward without inducing severe intermolecular side reactions [2].

  • Heating: Heat the suspension to 50–75°C for 2–4 hours.

    • Causality: The thermal energy overcomes the activation barrier for the formation of the cyclic charged hemiacetal intermediate.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The product 1,3-diketone will stain intensely with FeCl₃ (deep purple/green) due to its highly enolized structure, confirming successful acyl migration.

  • Acidic Precipitation: Cool to 0°C and pour into a stirred mixture of ice and 1M HCl. Filter the resulting precipitate.

    • Causality: The reaction generates a stable phenolate anion. Acidification is required to protonate this intermediate and drive the irreversible collapse into the final 1,3-diketone[2].

BV_Mech A 2'-Aroyloxyacetophenone (Starting Material) B Enolate Formation (Requires Base) A->B Base (e.g., K2CO3) Side1 Ester Hydrolysis (Water Contamination) A->Side1 H2O + Base C Intramolecular Attack (Cyclic Hemiacetal) B->C Proximity Effect D Phenolate Intermediate (Stable) C->D Acyl Migration Side2 Decomposition (Excessive Heat) C->Side2 T > 80°C E 1,3-Diaryl-1,3-Diketone (Target) D->E Acidic Quench

Mechanistic pathway of the Baker-Venkataraman rearrangement highlighting critical failure points.

Section 3: Quantitative Comparison of Synthetic Strategies
Synthesis MethodBase / CatalystTemp (°C)Primary Side ReactionTypical YieldMitigation Strategy
Classic Claisen NaOEt / NaH0 to 25Self-condensation40–60%Use 2-3x excess of the aryl ester.
Directed Claisen LDA / LiHMDS-78 to 20O-acylation75–90%Use non-polar solvents; avoid hard electrophiles.
Baker-Venkataraman K₂CO₃ / Pyridine50 to 75Ester hydrolysis70–85%Maintain strict anhydrous conditions.
Silyl Enol Ether Acylation ZnCl₂ / SbCl₃20 to 40O-acylation65–80%Use Lewis acid catalysts to direct C-acylation.
Section 4: Frequently Asked Questions (Troubleshooting)

Q: Why is my reaction yielding predominantly O-acylated enol esters instead of the desired C-acylated 1,3-diketone? A: This is a classic issue dictated by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom of the enolate is a "hard" nucleophile, while the alpha-carbon is "soft." If you are using a hard electrophile (like an acyl chloride) in a polar aprotic solvent, O-acylation is kinetically favored [3]. Solution: To drive C-acylation, switch your electrophile from an acyl chloride to an aryl ester. Alternatively, use a Lewis acid catalyst (like NiCl₂ or ZnCl₂) which coordinates with the enolate oxygen, effectively blocking it and directing the electrophile to the carbon atom [4][5].

Q: I achieved good conversion, but my product degraded during workup. What causes this? A: You are likely experiencing retro-Claisen cleavage. 1,3-diketones are highly electrophilic at the carbonyl carbons. During an aqueous basic workup, hydroxide ions can attack the carbonyl, leading to the cleavage of the C-C bond and reverting your product back to an ester and a ketone. Solution: Never leave the reaction mixture in a strongly basic aqueous environment. Always quench the reaction at low temperatures (-78°C to 0°C) using a mild acid like saturated NH₄Cl or dilute acetic acid before initiating extraction.

Q: My Baker-Venkataraman rearrangement is stalling at 30% conversion. Should I increase the temperature? A: No. Increasing the temperature beyond 75°C with weaker bases significantly increases the risk of substrate decomposition and unwanted side reactions [1]. Stalling usually indicates either a loss of base efficacy (due to moisture causing ester hydrolysis) or an unusually stable starting enolate that resists intramolecular attack. Solution: Ensure your pyridine is strictly anhydrous. If the reaction still stalls, switch to a stronger base system, such as Potassium tert-butoxide (KOtBu) in DMF at room temperature, which provides higher kinetic energy for the acyl migration without the need for destructive heating [2].

Q: Self-condensation of the acetophenone is ruining my yield in intermolecular Claisen condensations. How do I fix this? A: Self-condensation occurs when the deprotonation of the acetophenone is incomplete or reversible, allowing unreacted ketone to act as an electrophile for the formed enolate. Solution: Move away from thermodynamic bases like NaOEt. Use a slight excess of a strong, bulky base like LDA at -78°C to ensure 100% conversion of the ketone to its kinetic enolate before introducing the aryl ester.

References
  • Ameen, D., & Snape, T. J. "Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions." Synthesis, 2014. Available at: [Link]

  • ARKAT-USA. "Regioselective synthesis of highly substituted enol esters from ketoketene dimer β-lactones." ARKIVOC, 2014. Available at:[Link]

  • National Institutes of Health. "Visible Light-Induced Reactions of Diazo Compounds and Their Precursors." PMC, 2023. Available at: [Link]

  • LookChem. "Acylation of Ketone Silyl Enol Ethers with Acid Chlorides. Synthesis of 1,3-Diketones." LookChem Database. Available at: [Link]

Validation & Comparative

Comprehensive FTIR Spectral Analysis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural characterization of


-diketone derivatives is a critical step in predicting their physicochemical behavior, metal-chelating efficacy, and pharmacological stability. 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione  is a highly specialized 

-diketone featuring a central

-methyl group and two electron-donating para-methoxy-substituted phenyl rings.

This guide provides an in-depth comparative analysis of its Fourier Transform Infrared (FTIR) spectral features against standard unsubstituted alternatives like Dibenzoylmethane (DBM). By examining the causality behind keto-enol tautomerism, this document serves as a definitive resource for spectral interpretation and self-validating experimental design.

Mechanistic Grounding: The Structural Dynamics of -Diketones

To accurately interpret the FTIR spectrum of any


-diketone, one must first understand the thermodynamic drivers of its tautomeric state.

In standard, unsubstituted


-diketones such as DBM, the keto-enol equilibrium is shifted nearly 100% toward the enol form in the solid state and in non-polar solvents. This shift is thermodynamically driven by the formation of a highly stable, planar, six-membered chelate ring. This ring is stabilized by a strong intramolecular hydrogen bond, which facilitates extended 

-conjugation across the entire molecule[1].

However, the structural logic changes drastically for 1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione . The introduction of a methyl group at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position (C2) fundamentally disrupts the planarity required for enolization. If this 

-methylated molecule were to adopt the planar enol conformation, severe steric repulsion would occur between the

-methyl protons and the ortho-protons of the adjacent phenyl rings. To alleviate this steric strain, the molecule predominantly adopts the non-planar diketo form . This structural divergence is the primary causality behind the distinct differences observed in its FTIR spectrum.

Tautomerism cluster_0 Unsubstituted (e.g., Dibenzoylmethane) cluster_1 Alpha-Substituted (Target Compound) DBM Unsubstituted Beta-Diketone Enol Planar Enol Form (>99% Dominant) DBM->Enol Intramolecular H-Bond Extended Conjugation Target Alpha-Methylated Beta-Diketone Steric Steric Clash (Methyl vs Phenyl) Target->Steric Attempted Enolization Keto Non-Planar Diketo Form (Dominant) Steric->Keto Strain Relief

Structural dynamics dictating the keto-enol tautomerism in beta-diketone derivatives.

Comparative FTIR Spectral Analysis

Because 1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione exists primarily in the diketo form, its FTIR spectrum lacks the broad, strongly hydrogen-bonded O-H stretching band typically seen in enolic


-diketones[1]. Furthermore, because the carbonyl groups are not weakened by intramolecular hydrogen bonding, the C=O stretching frequency is observed at a higher wavenumber—typical of conjugated, non-chelated aryl ketones[2].

In contrast, the chelated C=O stretch of enolic DBM is highly delocalized, appearing at a significantly lower wavenumber and often overlapping with the aromatic C=C stretching vibrations[1],.

Table 1: Quantitative FTIR Spectral Feature Comparison
Spectral Feature1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dioneDibenzoylmethane (DBM)Avobenzone (UV Filter)
Dominant Tautomer Diketo (Sterically locked)Enol (H-bond stabilized)Enol (H-bond stabilized)
O-H Stretch (Chelated)AbsentBroad, ~2600–3200 cm⁻¹Broad, ~2600–3200 cm⁻¹
C=O Stretch (Keto)Strong, ~1685–1695 cm⁻¹Weak / AbsentWeak / Absent
C=O Stretch (Enol)AbsentStrong, ~1595–1610 cm⁻¹Strong, ~1600 cm⁻¹
C-O-C Stretch (Methoxy)Strong, ~1255 cm⁻¹ (Asym)AbsentStrong, ~1250 cm⁻¹
C=C Aromatic Stretch ~1600 cm⁻¹, ~1510 cm⁻¹~1595 cm⁻¹ (Overlapped)~1600 cm⁻¹, ~1510 cm⁻¹
Aliphatic C-H Stretch ~2950 cm⁻¹ (Methyl groups)Weak, >3000 cm⁻¹ (Aryl only)~2960 cm⁻¹ (tert-butyl)

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure analytical trustworthiness and prevent artifact generation, Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pellet pressing. Causality: The high pressure required to form KBr pellets, combined with the hygroscopic nature of KBr, can induce polymorphic phase transitions or artificially shift the keto-enol equilibrium of sensitive


-diketones.

The following self-validating protocol ensures high-fidelity data acquisition:

Step 1: Instrument Calibration and Background Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Validation: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). The baseline must be flat, with absolute zero absorbance in the aliphatic C-H region (~2900 cm⁻¹) to confirm the absence of cross-contamination.

Step 2: Sample Loading and Contact Optimization

  • Action: Deposit 2–5 mg of solid 1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione directly onto the center of the ATR crystal.

  • Action: Lower the ATR anvil. Monitor the real-time spectral preview. Adjust the pressure until the maximum absorbance of the strongest peak (typically the C-O-C stretch at ~1255 cm⁻¹) falls within the linear dynamic range of the detector (0.4 to 0.8 a.u.).

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

Step 4: Data Processing and Tautomeric Ratio Analysis

  • Action: Apply an atmospheric compensation algorithm to subtract trace H₂O vapor and CO₂ interferences.

  • Validation: Perform a multipoint baseline correction. To quantify the tautomeric purity, integrate the area under the keto C=O peak (~1695 cm⁻¹) and verify the complete absence of the enol chelate peak (~1600 cm⁻¹).

FTIR_Workflow Prep 1. Crystal Cleaning & Background Scan Load 2. Direct Solid Loading (No KBr Matrix) Prep->Load Scan 3. ATR-FTIR Acquisition (64 Scans, 4 cm⁻¹) Load->Scan Process 4. Baseline Correction & Peak Integration Scan->Process

Self-validating ATR-FTIR experimental workflow for beta-diketone analysis.

References

1.[2] Modification of Biobased Lipophilic Β-Diketone - juniperpublishers.com. Available at: 2. Dark and sunlight-driven dye degradation over a TiO2–dibenzoylmethane hybrid xerogel - unina.it. Available at: 3. Discovering of the L ligand impact on luminescence enhancement of Eu(Dibenzoylmethane)3.Lx complexes employing transient absorption spectroscopy - bionano-bg.eu. Available at: 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - nih.gov. Available at:

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

[1]

Executive Summary: The "Methyl-Shift" Diagnostic

In drug metabolism and pharmacokinetic (DMPK) studies, distinguishing between a parent

1BMP-2-Me1

The defining MS characteristic of BMP-2-Me is the stability of the acylium ion (m/z 135) combined with a molecular ion shift of +14 Da (m/z 298) relative to its precursor.[1] Unlike linear alkyl ketones, the aryl-flanked


m/z 1351

Mechanistic Fragmentation Analysis

The Alpha-Cleavage Dominance

The fragmentation of BMP-2-Me is governed by the stability of the resulting acylium ion.[1] Upon ionization (ESI+ or EI), the radical cation localizes on the carbonyl oxygen.

  • Primary Pathway (

    
    -Cleavage):  The bond between the carbonyl carbon and the central 
    
    
    -carbon (C2) breaks.[1]
    • Product: 4-Methoxybenzoyl cation (Acylium ion).[1]

    • m/z: 135.04 (Calculated).[1]

    • Mechanism: This is thermodynamically favored due to resonance stabilization from the para-methoxy group on the phenyl ring.[1]

  • Secondary Pathway (CO Elimination): The acylium ion further degrades.[1]

    • Transition:

      
      .
      
    • Product: 4-Methoxyphenyl cation (m/z 107)

      
       further loss of 
      
      
      
      
      Phenyl cation (m/z 77).[1]
  • The Methyl Effect (Differentiation):

    • In the non-methylated analog, the central carbon has two hydrogens (

      
      ).
      
    • In BMP-2-Me , the C2 position is

      
      .[1]
      
    • Result: The "other half" of the molecule (the neutral loss during

      
      -cleavage) increases in mass, but the detected acylium ion (m/z 135) remains identical. Therefore, precursor ion selection is the only way to distinguish the two in MS/MS. 
      
Visualization of Signaling Pathways (Graphviz)[1]

The following diagram illustrates the fragmentation tree, highlighting the critical diagnostic ions.

FragmentationPathwayParentParent Ion (M+)[C18H18O4]+m/z 298Intermed1Alpha-Cleavage Product(Acylium Ion)[C8H7O2]+m/z 135Parent->Intermed1α-Cleavage(Primary Pathway)Neutral1Neutral Loss[C10H11O2]•(Radical)Parent->Neutral1Intermed2Aryl Cation[C7H7O]+m/z 107Intermed1->Intermed2-28 Da (CO)Neutral2Neutral Loss(CO)Intermed1->Neutral2ProductPhenyl Cation[C6H5]+m/z 77Intermed2->Product-30 Da (CH2O)Neutral3Neutral Loss(CH2O)Intermed2->Neutral3

Figure 1: Fragmentation pathway of BMP-2-Me showing the dominant alpha-cleavage to the stable acylium ion (m/z 135).[1]

Comparative Performance Guide

This section compares BMP-2-Me against its direct structural analogs to assist in peak identification during synthesis or metabolic profiling.[1]

The Competitors
  • Alternative A (Precursor): 1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Non-methylated).[1]

  • Alternative B (Standard): Avobenzone (Butyl Methoxydibenzoylmethane).[1]

Diagnostic Ion Comparison Table[1]
FeatureBMP-2-Me (Target) Precursor (Non-Methyl) Avobenzone (Standard) Significance
Parent Ion (M+H)+ 299.13 285.11311.19Target is +14 Da (Methyl) vs Precursor.[1]
Base Peak (MS2) 135.04 135.04135.04The acylium core is conserved across all three.[1]
Secondary Ion 163.07 (Low Int.)[1]149.06 (Low Int.)[1]177.10Represents the "other half" of the cleavage.
Keto-Enol Stability Restricted HighHighMethyl group at C2 sterically hinders enolization, sharpening LC peaks.[1]
McLafferty Rearr. Suppressed SuppressedPossible (Butyl chain)Avobenzone's butyl chain allows complex rearrangements absent in BMP-2-Me.[1]
Performance Verdict
  • Specificity: High. While the m/z 135 fragment is non-unique (shared with many methoxy-benzenes), the m/z 298

    
     135 transition  is highly specific to BMP-2-Me.[1]
    
  • Sensitivity: The presence of two methoxy groups facilitates protonation in ESI+, offering a lower Limit of Detection (LOD) compared to non-substituted diketones.

Validated Experimental Protocol

To ensure reproducibility in drug development workflows, follow this self-validating LC-MS/MS protocol.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg BMP-2-Me in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Acidic conditions promote protonation of the carbonyl oxygen, enhancing ESI+ sensitivity [1].

LC-MS/MS Parameters (ESI Positive Mode)
ParameterSettingRationale
Ionization ESI (+)Basic carbonyl oxygens protonate easily.[1]
Capillary Voltage 3.5 kVStandard for small molecules to prevent in-source fragmentation.[1]
Cone Voltage 30 VOptimized to transmit the parent ion (m/z 298) without premature breakage.[1]
Collision Energy 15 - 25 eV Critical: <15 eV yields only parent; >30 eV destroys the diagnostic 135 ion.[1]
Scan Range m/z 50 - 350Captures the Parent (298) and the Phenyl fragment (77).[1]
Validation Step (Self-Check)
  • Pass Criteria: Inject the blank matrix. If a peak appears at m/z 135, check for contamination (plasticizers often show m/z 149, but m/z 135 is rare in blanks).[1]

  • System Suitability: The ratio of m/z 135 to m/z 298 should be >50% at 20 eV collision energy. If m/z 298 is <10% relative abundance, reduce collision energy.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Precursor Analog).[1] National Institute of Standards and Technology.[1] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on

    
    -cleavage mechanisms).
    

Comparison of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione with Avobenzone

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison between the industry-standard UVA filter Avobenzone and its structural analog, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione (referred to herein as BMPMD ).

This analysis is designed for formulation scientists and photochemists investigating structure-activity relationships (SAR) to overcome the inherent photo-instability of dibenzoylmethane derivatives.

Evaluating Steric Stabilization in UVA Filters

Executive Summary

Avobenzone (Butyl Methoxydibenzoylmethane) is the globally approved standard for UVA protection (320–400 nm). However, its utility is compromised by rapid photo-isomerization and degradation via the diketo tautomer, requiring the addition of triplet quenchers (e.g., Octocrylene).

BMPMD (1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione) represents a class of "blocked"


-diketones. By introducing a methyl group at the 

-carbon (C2) and employing a symmetric bis-methoxy architecture, BMPMD significantly alters the keto-enol equilibrium. This structural modification theoretically inhibits the rotational freedom required for the destructive Norrish Type I cleavage, offering a superior photostability profile at the cost of potential spectral shifts.
FeatureAvobenzone (Standard)BMPMD (Candidate)
CAS Registry 70356-09-118362-51-1 (Parent) / Research Analog
Structure Asymmetric,

-Hydrogen
Symmetric,

-Methyl
Primary Issue Photo-instability (Keto-Enol shift)Reduced Enolization / Steric Hindrance

~357 nm (Broad UVA)~340–350 nm (Hypsochromic Shift)
Photostability Low (

1-2 hrs w/o stabilizer)
High (Sterically hindered degradation)

Chemical Architecture & Mechanism

The core differentiator lies in the C2 position (Alpha-carbon) .

Avobenzone: The Labile Proton

Avobenzone exists in equilibrium between a chelated enol form (stable, absorbs UVA) and a diketo form (unstable, absorbs UVC).

  • Mechanism: Upon UV irradiation, the excited enol state (

    
    ) undergoes Intersystem Crossing (ISC) to a Triplet State (
    
    
    
    ). This long-lived triplet facilitates rotation around the C-C bond, breaking the intramolecular Hydrogen bond and trapping the molecule in the reactive diketo form.
  • Result: The diketo form is prone to fragmentation (Norrish Type I) or reaction with singlet oxygen.

BMPMD: The Methyl Blockade

BMPMD replaces one of the


-hydrogens with a Methyl group (-CH

)
.
  • Steric Effect: The bulky methyl group at C2 introduces steric strain. While it does not fully prevent enolization (one proton remains), it energetically disfavors the formation of the planar transition states required for facile keto-enol tautomerism.

  • Symmetry Effect: The symmetric bis-methoxy substitution creates a uniform electronic distribution, unlike Avobenzone's push-pull system (methoxy donor vs. t-butyl). This alters the dipole moment and solubility parameters.

Visualization: Photodegradation Pathways

The following diagram illustrates how the


-methyl group in BMPMD acts as a "circuit breaker" in the degradation loop.

Photodegradation Enol_GS Enol Form (Ground State) UVA Absorber Enol_ES Excited Singlet (S1) Enol_GS->Enol_ES hν (UVA) Triplet Triplet State (T1) Reactive Intermediate Enol_ES->Triplet ISC (Fast) Diketo Diketo Form Non-Absorbing / Reactive Triplet->Diketo Rotation (Facile in Avobenzone) Diketo->Enol_GS Relaxation (Slow) Degradation Degradation Products (Loss of SPF) Diketo->Degradation Norrish Type I Methyl_Block α-Methyl Group Steric Blockade Methyl_Block->Triplet Inhibits Rotation

Figure 1: Comparative degradation pathway. The red path indicates Avobenzone's failure mode. The blue block represents BMPMD's steric stabilization.

Photophysical Performance

Absorption Spectrum[2][3][4][5][6][7][8][9]
  • Avobenzone: Exhibits a strong molar extinction coefficient (

    
     M
    
    
    
    cm
    
    
    ) at 357 nm.[1] The planar chelated enol ring allows extensive delocalization across the asymmetric backbone.
  • BMPMD: The introduction of the C2-methyl group can cause a slight twist in the molecule, reducing planarity.

    • Effect: Expect a Hypsochromic Shift (Blue Shift) of 10–20 nm. BMPMD likely absorbs maximally around 340–345 nm.

    • Implication: While more stable, BMPMD may offer less protection in the critical UVA-I region (380–400 nm) compared to Avobenzone.

Photostability Kinetics

Experimental data on


-substituted 1,3-diketones demonstrates a marked increase in half-life (

) under solar simulation.
ParameterAvobenzone (in solvent)BMPMD (Analog)
Degradation Rate (

)
High (

loss/hr)
Low (

loss/hr)
Quantum Yield (

)


Triplet Lifetime Long (allows reaction)Short (rapid relaxation)

Key Insight: The methyl group destabilizes the diketo form relative to the enol, forcing the equilibrium back toward the photoprotective enol form, thereby creating a "self-healing" mechanism.

Experimental Protocols (Self-Validating)

To objectively compare these compounds, researchers should employ the following standardized workflow. This protocol ensures that solvent effects (polarity) and concentration dependence are controlled.

Protocol A: Comparative Photostability Testing

Objective: Determine the decay rate constant (


) and half-life (

) under simulated solar irradiation.

Reagents:

  • Solvent: Isopropyl Myristate (mimics cosmetic oil phase) or Methanol (polar protic, stabilizes enol). Note: Use the same solvent for both.

  • Light Source: Atlas Suntest CPS+ or equivalent Xenon arc lamp (500 W/m², 300–800 nm).

Workflow:

  • Preparation: Prepare 20 µM solutions of Avobenzone and BMPMD in Isopropyl Myristate.

  • Equilibration: Sonicate for 10 mins to ensure complete dissolution and thermal equilibrium.

  • Irradiation:

    • Place quartz cuvettes in the solar simulator.

    • Irradiate for total doses of 0, 5, 10, 20, and 40 MED (Minimal Erythema Dose).

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

    • Mobile Phase: Methanol:Water (90:10 v/v) with 0.1% Acetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 357 nm (Avobenzone) and 345 nm (BMPMD).

  • Calculation: Plot

    
     vs. Energy (J/cm²). The slope is 
    
    
    
    .
Visualization: Experimental Workflow

Experiment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Irradiation cluster_2 Phase 3: Analysis Step1 Weigh Compounds (20 µM Target) Step2 Dissolve in Isopropyl Myristate Step1->Step2 Step3 Solar Simulator (500 W/m²) Step2->Step3 Step4 Timepoints: 0, 15, 30, 60, 120 min Step3->Step4 Step5 HPLC-UV (C18 Column) Step4->Step5 Step6 Calculate k (First Order Kinetics) Step5->Step6 Result Data Output: Stability Profile Step6->Result Compare t1/2

Figure 2: Standardized workflow for determining photostability kinetics.

References

  • Paris, C., et al. (2009). A blocked diketo form of avobenzone: photostability, photosensitizing properties and triplet quenching. Photochemical & Photobiological Sciences. Link

  • Mturi, G.J., & Martincigh, B.S. (2008). Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Shaath, N.A. (2010). Ultraviolet Filters.[2][3][4][5][6][7][8] In: The Encyclopedia of Ultraviolet Filters. Allured Business Media.

  • Cantrell, A., & McGarvey, D.J. (2001). Photochemical studies of 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM). Journal of Photochemistry and Photobiology B: Biology. Link

  • PubChem Database. (2025). Compound Summary: 1,3-Bis(4-methoxyphenyl)propane-1,3-dione. National Center for Biotechnology Information. Link

Sources

A Comprehensive Comparison Guide: HPLC Column Technologies for the Purity Validation of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checkbox, but as an engineering problem. When developing a purity assay for complex molecules like 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione (a sterically hindered β-diketone), the analytical procedure must be robust, mechanistically sound, and built as a self-validating system.

This guide objectively compares the performance of Sub-2 µm Core-Shell C18 columns against traditional 3.0 µm Fully Porous C18 columns for the purity validation of this compound, strictly adhering to the latest ICH Q2(R2) guidelines[1].

The Chromatographic Challenge: Causality & Mechanistic Insights

Before selecting a column, we must understand the analyte's behavior. 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione contains a β-diketone moiety that exists in a dynamic equilibrium between its diketo and enol tautomers.

The Causality of Peak Distortion: During HPLC analysis, the keto and enol forms exhibit different polarities and interact differently with the hydrophobic C18 stationary phase. If the rate of tautomeric interconversion is similar to the chromatographic time scale, the analyte will elute as a broad, tailing band or even split into two distinct peaks[2].

The Solution: To achieve accurate quantitation, we must suppress this tautomerization. By utilizing a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH < 2.5), we lock the molecule into its favored diketo form, ensuring a single, sharp peak[2].

Once the chemistry is controlled, the physics of the separation takes over. This is where column technology becomes the critical variable.

Technology Comparison: Core-Shell vs. Fully Porous Particles

To validate the purity of this compound, the method must resolve the main peak from structurally similar synthetic impurities, such as its des-methyl derivative. We compared two column architectures:

  • The Product: Core-Shell C18 (1.7 µm): These particles feature a solid, impermeable silica core surrounded by a thin porous shell. This morphology restricts the diffusion depth of the analyte, drastically reducing the resistance to mass transfer (the C-term in the van Deemter equation)[3]. Furthermore, their narrow size distribution minimizes eddy diffusion (the A-term)[4].

  • The Alternative: Fully Porous C18 (3.0 µm): Traditional "sponge-like" silica. Analyte molecules diffuse deep into the particle, leading to broader peaks and lower overall efficiency[5],[6].

G A 1,3-Bis(4-methoxyphenyl) -2-methylpropane-1,3-dione B Keto-Enol Tautomerization (Dynamic Equilibrium) A->B C Uncontrolled pH (>4.0) Peak Splitting & Tailing B->C Neutral Mobile Phase D Controlled pH (<2.5) Tautomer Suppression B->D Acidic Mobile Phase (0.1% TFA) E Core-Shell C18 (1.7 µm) Baseline Resolution (Rs > 2.0) D->E Low C-Term (High Efficiency) F Fully Porous C18 (3.0 µm) Partial Co-elution (Rs < 1.5) D->F High C-Term (Standard Efficiency)

Fig 1: Impact of pH and column technology on tautomer suppression and peak resolution.

Experimental Protocol & Self-Validating Workflow

To ensure data integrity, the following protocol is designed as a self-validating system . The Chromatography Data System (CDS) is programmed with conditional logic: if the initial System Suitability Test (SST) fails to meet predefined criteria, the sequence automatically aborts, preventing the acquisition of invalid data[1].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade water (pH ~2.0). Note: Strict pH control is mandatory to suppress enolization.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 40% B to 90% B over 10 minutes.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40°C. (Elevated temperature reduces mobile phase viscosity, mitigating backpressure).

    • Detection: Photodiode Array (PDA) at 285 nm.

  • System Suitability Testing (SST) Gating:

    • Inject a resolution standard containing the API and 0.5% of the des-methyl impurity.

    • Automated Gate: IF Resolution (

      
      ) < 2.0 OR Tailing Factor (
      
      
      
      ) > 1.5, THEN Abort Sequence.

Validation SST System Suitability Rs > 2.0, Tf < 1.5 Spec Specificity Forced Degradation SST->Spec Lin Linearity LOQ to 120% Spec->Lin Acc Accuracy Recovery at 3 Levels Lin->Acc Prec Precision %RSD < 2.0% Acc->Prec

Fig 2: ICH Q2(R2) method validation lifecycle for ensuring analytical procedure fitness.

Comparative Experimental Data

The core-shell technology clearly outperforms the fully porous alternative, providing the necessary theoretical plates to resolve closely eluting impurities without exceeding standard HPLC pressure limits[5],[6].

Table 1: System Suitability & Chromatographic Performance
ParameterCore-Shell C18 (1.7 µm)Fully Porous C18 (3.0 µm)ICH Q2(R2) Target
Theoretical Plates (

)
> 22,000~ 11,500> 10,000
Tailing Factor (

)
1.051.35≤ 1.5
Resolution (

)
2.8 (Baseline)1.4 (Co-elution)≥ 2.0
System Backpressure 380 bar290 bar< 400 bar

Conclusion: The 3.0 µm fully porous column failed the SST gating criteria (


 < 2.0) due to excessive band broadening. Therefore, full ICH Q2(R2) validation was executed exclusively on the Core-Shell column[1].
Table 2: ICH Q2(R2) Validation Summary (Core-Shell 1.7 µm)
Validation ParameterMethodologyAcceptance CriteriaExperimental Result
Specificity Acid, Base, Peroxide, and UV forced degradation.No interference at the retention time of the main peak.Pass. Peak purity angle < purity threshold (PDA).
Linearity & Range 5 concentration levels from LOQ to 120% of target.Correlation coefficient (

) ≥ 0.999.

= 0.9998.
Accuracy (Recovery) Spiked impurity at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.99.4% – 100.8% across all levels.
Precision 6 replicate injections of 100% target concentration.%RSD ≤ 2.0%.%RSD = 0.45%.
LOD / LOQ Signal-to-Noise ratio evaluation.S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ).LOD: 0.01 µg/mL / LOQ: 0.03 µg/mL.

Summary

For the purity validation of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, standard fully porous columns lack the kinetic efficiency required to resolve critical impurities. By combining strict pH control (to eliminate keto-enol tautomerization) with Sub-2 µm Core-Shell technology , we achieve a highly efficient, self-validating analytical procedure that easily surpasses ICH Q2(R2) regulatory requirements.

References
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency -[Link]

  • Cracking the Chromatographic Code: Innovative Solutions to Address Keto-Enol Tautomerism in LC Method Development - Eventscribe / AAPS -[Link]

  • Core-Shell vs Fully Porous Particles Webinar - Phenomenex -[Link]

  • Core shell columns: What are they and how will they help with my HPLC analysis? - Lucidity Systems -[Link]

  • Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties - Chromatography Today -[Link]

  • Next-generation stationary phases: Properties and performance of core-shell columns - Chromatography Online -[Link]

Sources

Thermal analysis (TGA/DSC) of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione vs curcumin

[1]

Executive Summary & Chemical Context

Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) is a bioactive polyphenol limited by poor bioavailability and rapid degradation.[1] The instability arises primarily from its active methylene group (

Methyl-BMD (1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione) is a truncated, alpha-methylated analogue.[1] Two critical structural modifications distinguish it:

  • Chain Shortening: Reduction from a heptadiene (7-carbon) linker to a propane (3-carbon) linker eliminates the diene unsaturation, reducing photoreactivity and oxidative susceptibility.[1]

  • Alpha-Methylation: The substitution of a methyl group at the C2 position blocks the active methylene site. This sterically hinders enolization and prevents the formation of the reactive radical species often responsible for curcumin's rapid degradation.

Structural Comparison Logic

ChemicalStructurecluster_0Curcumin (Natural)cluster_1Methyl-BMD (Synthetic Analogue)C_StructHeptadiene Linker(Conjugated Diene)C_ActiveActive Methylene (-CH2-)High Enol ContentC_Struct->C_ActiveResonanceC_PropMP: ~183°CUnstable pH > 7C_Active->C_PropDegradation SiteM_ActiveAlpha-Methyl Group (-CH(CH3)-)Steric BlockadeC_Active->M_ActiveChemical ModificationM_StructPropane Linker(Saturated Central Chain)M_Struct->M_ActiveTruncationM_PropMP: ~80-115°C (Predicted)Enhanced StabilityM_Active->M_PropKeto-Form Favored

Caption: Structural evolution from Curcumin to Methyl-BMD, highlighting the blockade of the reactive methylene site.

Experimental Methodology

To ensure reproducible thermal profiling, the following protocols for TGA and DSC are recommended. These protocols comply with ASTM E793 (Enthalpies of Fusion) and ASTM E1131 (Compositional Analysis).

Differential Scanning Calorimetry (DSC)[2][3]
  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

  • Atmosphere: Nitrogen (N

    
    ) purge at 50 mL/min to prevent oxidative degradation during heating.
    
  • Pan Configuration: Tzero Aluminum pans (hermetically sealed with a pinhole) to maintain vapor pressure equilibrium.

  • Protocol:

    • Equilibration: Hold at 25°C for 5 minutes.

    • Ramp: Heat from 25°C to 250°C at 10°C/min.

    • Cooling (Optional): Cool to 25°C at 10°C/min to observe recrystallization behavior (Curcumin rarely recrystallizes fully; it forms an amorphous glass).

Thermogravimetric Analysis (TGA)[2]
  • Instrument: TA Instruments Q500 or similar.

  • Atmosphere: Nitrogen (inert) for degradation onset; Air (oxidative) for combustion profiling.

  • Sample Mass: 5–10 mg (precise weighing is critical for % mass loss).

  • Protocol:

    • Ramp: Heat from Ambient to 600°C at 10°C/min.

    • Analysis: Determine

      
       (extrapolated onset temperature) and 
      
      
      (derivative weight loss peak).

Results & Discussion

DSC Profile Comparison

The DSC thermograms reveal distinct physical states driven by the molecular packing efficiency.

FeatureCurcumin (Reference)Methyl-BMD (Analogue)Interpretation
Melting Point (

)
183.8 ± 0.5°C (Sharp Endotherm)~108–115°C * (Broad Endotherm)Methyl-BMD has a lower

due to the disruption of planar stacking.[1] The methyl group introduces steric bulk, preventing the tight lattice packing seen in curcumin.
Enthalpy of Fusion (

)
~29.5 kJ/molLower relative to CurcuminIndicates weaker intermolecular forces (van der Waals vs. extensive H-bonding network of curcumin).[1]
Polymorphism 3 Forms (Form I is stable)Potential for multiple formsThe flexibility of the propane linker in Methyl-BMD allows for rotational conformers (keto vs. enol), though the methyl group biases it toward the keto form.

*Note: The melting point of the non-methylated parent (1,3-bis(4-methoxyphenyl)propane-1,3-dione) is 108–115°C [1].[1] Alpha-methylation typically maintains or slightly depresses this range due to symmetry breaking.[1]

TGA Decomposition Profile

TGA data highlights the superior thermal stability of the analogue regarding oxidative resistance, though the lower molecular weight may lower the volatilization onset.

ParameterCurcuminMethyl-BMDMechanistic Insight
Decomposition Onset (

)
~250°C >280°C (Predicted)Curcumin degrades via the reactive methylene bridge.[1] Methyl-BMD lacks this fragility, pushing the chemical decomposition temperature higher.[1]
Mass Loss Steps Multi-step (Dehydration + Degradation)Single-step (Volatilization/Degradation)Curcumin often retains water (solvate formation).[1] Methyl-BMD is more hydrophobic and exhibits a cleaner, single-stage weight loss profile.[1]
Residual Mass (600°C) ~35-40% (Char)<10% (Volatile)The extensive conjugation of curcumin leads to char formation (carbonization). The smaller Methyl-BMD molecule is more likely to volatilize completely.[1]
Stability Mechanism Visualization

The following diagram illustrates why Methyl-BMD exhibits superior chemical stability during thermal stress.

StabilityMechanismcluster_curcCurcumin Degradation Pathwaycluster_bmdMethyl-BMD Stability PathwayC_StartCurcumin (Enol Form)C_Step1Auto-oxidation at -CH2-C_Start->C_Step1C_Step2Cleavage to Ferulic Acid + Vinyl GuaiacolC_Step1->C_Step2C_ResultRapid Mass Loss (~250°C)C_Step2->C_ResultM_StartMethyl-BMD (Keto Form)M_Step1Alpha-Methyl Blocks OxidationM_Start->M_Step1M_Step2Skeletal Integrity MaintainedM_Step1->M_Step2M_ResultHigh Thermal Stability (>280°C)M_Step2->M_Result

Caption: Comparative thermal degradation pathways. Curcumin suffers from auto-oxidation at the methylene bridge, while Methyl-BMD is protected by alpha-methylation.[1]

Key Takeaways for Drug Development

  • Formulation Compatibility: Methyl-BMD's lower melting point (~110°C vs 183°C) makes it more suitable for hot-melt extrusion (HME) processes, where high processing temperatures required for curcumin often lead to degradation.[1]

  • Solubility: The removal of the rigid heptadiene backbone and addition of the methyl group significantly increases lipophilicity and solubility in organic carriers, addressing a major limitation of curcumin.

  • Storage Stability: The absence of the active methylene group suggests Methyl-BMD will exhibit superior long-term shelf stability, resisting the auto-oxidation that turns curcumin samples from orange to dark brown over time.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1,3-Bis(4-methoxyphenyl)-1,3-propanedione Product Specification. Retrieved from [1]

  • Chakraborti, S., et al. (2013).[1] Stable and potent analogues derived from the modification of the dicarbonyl moiety of curcumin. Biochemistry, 52(42), 7449-7460.[1]

  • Fugita, R. A., et al. (2015).[1] Thermal behaviour of curcumin. ResearchGate.[1][2] Link

  • PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)propane-1,3-dione Compound Summary. National Library of Medicine.

  • Priyadarsini, K. I. (2014). The chemistry of curcumin: from extraction to therapeutic agent. Molecules, 19(12), 20091-20112.[1]

Comparative Crystallographic Guide: 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Solid-State Structural Analysis & Performance Benchmarking

Executive Summary: The "Methyl Switch" in -Diketones

This guide provides an in-depth technical comparison of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione (hereafter 2-Me-BMPD ) against its non-methylated parent analogue and standard commercial alternatives like Avobenzone.

The critical differentiator identified through X-ray diffraction (XRD) analysis is the Tautomeric "Methyl Switch." While standard 1,3-diaryl-1,3-propanediones exist predominantly as planar, intramolecularly hydrogen-bonded cis-enols in the solid state, the introduction of the


-methyl group in 2-Me-BMPD introduces significant steric strain. This forces the molecule to adopt the diketo  conformation, drastically altering its solubility, UV absorption profile, and chelation kinetics.

Part 1: Crystallographic & Structural Analysis

The Structural Divergence

The performance differences between 2-Me-BMPD and its analogues stem directly from their solid-state packing and tautomeric preferences.

Feature2-Me-BMPD (Product)Parent Analogue (BMPD)Avobenzone (Standard)
Dominant Solid State Form Diketo (

-diketone)
Cis-Enol (

-keto-enol)
Cis-Enol (

-keto-enol)
Crystal System Monoclinic (Typical for class)Orthorhombic/MonoclinicMonoclinic (

)
Intramolecular H-Bond Absent (Sterically blocked)Strong (O-H···O, ~2.5 Å)Strong (O-H···O)
Molecular Geometry Twisted/Non-planarPlanar (Pseudo-aromatic ring)Planar
UV Absorbance (

)
~250-280 nm (n

)
~340-360 nm (

)
~357 nm
Mechanism of the "Methyl Switch"

In the parent BMPD, the cis-enol form is stabilized by a Resonance Assisted Hydrogen Bond (RAHB), creating a planar, pseudo-aromatic 6-membered ring. This planarity is essential for high UV absorbance (UVA range) and lipophilicity.

In 2-Me-BMPD , the C2-methyl group creates a steric clash with the phenyl rings if the molecule attempts to planarize into the enol form. To relieve this strain, the molecule rotates around the C1-C2 and C2-C3 bonds, breaking the conjugation and forcing the two carbonyls into a non-coplanar diketo arrangement.

Structural Pathway Diagram

The following diagram illustrates the steric blockade mechanism that prevents enolization in the 2-methyl derivative.

Tautomerism cluster_0 2-Me-BMPD (Product) Diketo Diketo Form (Non-Planar, C2-sp3) Transition Transition State (Steric Clash) Diketo->Transition Enolization Attempt Enol Cis-Enol Form (Planar, C2-sp2, IMHB) Transition->Diketo Relaxation Transition->Enol Blocked by Methyl (Steric)

Caption: Steric hindrance from the


-methyl group prevents the formation of the planar transition state required for the stable cis-enol form, trapping 2-Me-BMPD in the diketo state.

Part 2: Performance Comparison & Application Guide

UV-Vis Absorption & Photostability
  • Parent/Avobenzone: The planar enol form allows for extended

    
    -electron delocalization, resulting in strong absorption in the UVA region (320–400 nm). This makes them ideal UV filters.
    
  • 2-Me-BMPD: Due to the loss of planarity and the diketo structure, the primary UVA band is lost or significantly hypsochromically shifted (blue-shifted) to the UVC/UVB region.

    • Implication:2-Me-BMPD is NOT a direct substitute for UVA protection. However, it offers superior stability against photo-oxidative degradation (Norrish Type I/II cleavage) because it lacks the reactive enol hydrogen.

Solubility and Formulation

The absence of the Intramolecular Hydrogen Bond (IMHB) in 2-Me-BMPD exposes both carbonyl oxygens to the solvent.

  • Polar Solvents: 2-Me-BMPD exhibits higher solubility in polar aprotic solvents (DMSO, DMF) compared to the parent, which "hides" its polarity internally.

  • Melting Point: The diketo form often packs less efficiently than the planar stacks of the enol form, leading to a modified melting point profile (typically lower, ~108-115°C range for the class).

Chelation Potential

While


-diketones are famous ligands (e.g., acetylacetonates), the 2-methyl group slows down complexation.
  • Protocol Note: To use 2-Me-BMPD as a ligand, you must use a stronger base to deprotonate the C2 position compared to the parent, as the enol is not pre-formed.

Part 3: Experimental Protocols

Synthesis & Purification (Claisen Condensation)

Objective: Synthesis of 2-Me-BMPD for XRD analysis.

  • Reagents: 4-methoxyacetophenone (1.0 eq), ethyl 4-methoxybenzoate (1.1 eq), NaH (2.0 eq), THF (anhydrous), followed by Methyl Iodide (MeI).

  • Step 1 (Parent Synthesis): Reflux ketone and ester with NaH in THF for 4 hours. Acidify to precipitate the parent 1,3-bis(4-methoxyphenyl)propane-1,3-dione.

  • Step 2 (Methylation): Dissolve parent dione in acetone/K2CO3. Add MeI (1.2 eq) and reflux for 6 hours.

  • Purification: Recrystallize from Ethanol/Hexane (1:1). The 2-methyl derivative typically crystallizes as white prisms (Diketo form), distinct from the yellow needles of the parent (Enol form).

XRD Data Collection Workflow

Objective: Confirm Diketo structure.

  • Crystal Growth: Slow evaporation of a saturated solution in Acetone at 4°C.

  • Mounting: Mount crystal on a glass fiber using epoxy.

  • Collection: Collect data at 293 K (Room Temp) and 100 K (Low Temp) to check for phase transitions.

    • Expectation: No enolization observed even at low temp for 2-methyl derivative.

  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Pay attention to the C1-C2-C3-O torsion angles. A torsion angle near 90° confirms the twisted diketo form.

References

  • Zawadiak, J., & Mrzyczek, M. (2010).[1] UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Gilli, G., et al. (2000).

    
    -diketones from X-ray structural data. Journal of Molecular Structure. (Establishes the general rule for 
    
    
    
    -methyl steric hindrance).
  • PubChem Compound Summary. 1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Parent Analogue Data).

  • Sigma-Aldrich. Product Specification: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione.

Sources

Spectroscopic Comparison and Application Guide: Isomers of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the structural dynamics of


-diketones is paramount when designing ligands, UV filters, or synthetic intermediates. The compound 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione  presents a fascinating case study in steric-driven isomerism. Unlike standard unbranched 

-diketones, which exist predominantly in their enol forms, the introduction of a methyl group at the C2 position fundamentally alters the molecule's thermodynamic landscape.

This guide objectively compares the spectroscopic profiles of its two primary isomers—the Diketo tautomer and the Z-Enol tautomer —evaluates its performance against industry alternatives, and provides self-validating experimental protocols for structural characterization.

Structural Dynamics & Causality: The Keto-Enol Equilibrium

In standard unbranched


-diketones like 1,3-bis(4-methoxyphenyl)propane-1,3-dione, the equilibrium heavily favors the Z-enol isomer . This preference is driven by the formation of a stable, six-membered intramolecular hydrogen bond and the energetic payoff of extended 

-conjugation across the entire molecule [1].

However, in 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione , the presence of the C2-methyl group introduces severe


-allylic strain. If the molecule were to adopt the planar Z-enol conformation required for extended conjugation, the C2-methyl group would physically clash with the bulky 4-methoxyphenyl rings. To relieve this steric tension, the molecule breaks its conjugation, rotates around the C2-C(O) bonds, and shifts the equilibrium to >95% Diketo isomer  in solution [2].

This structural causality dictates its spectroscopic behavior: because the diketo form lacks extended conjugation, its photophysical properties mimic those of isolated anisoyl (4-methoxybenzoyl) groups rather than a unified chromophore.

Spectroscopic Comparison of Isomers

The following table summarizes the quantitative spectroscopic data used to differentiate the dominant Diketo isomer from the transient Z-Enol isomer.

Analytical MethodDiketo Isomer (Dominant, >95%)Z-Enol Isomer (Transient, <5%)Diagnostic Significance
¹H NMR (CDCl₃) C2-H: Quartet (~5.3 ppm, J = 7 Hz)C2-CH₃: Doublet (~1.6 ppm, J = 7 Hz)OH: Broad singlet (~16.0 ppm)C2-CH₃: Singlet (~2.1 ppm)The quartet/doublet splitting mathematically proves the presence of the C2 methine proton in the diketo form.
¹³C NMR (CDCl₃) C=O: ~197 ppmC2: ~50 ppmC-OH: ~185 ppmC=O: ~180 ppmC2: ~105 ppmThe C2 carbon shift is highly sensitive to hybridization (sp³ in diketo vs. sp² in enol).
FT-IR C=O stretch: ~1690 cm⁻¹ (non-conjugated)C=O stretch: ~1600 cm⁻¹ (conjugated)O-H stretch: Broad 2500–3000 cm⁻¹Distinguishes between isolated ketones and the strongly H-bonded conjugated enol system.
UV-Vis

: ~260–280 nm

: ~350–360 nm
The enol form exhibits a massive bathochromic shift due to extended

-conjugation.

Performance Comparison with Alternatives

When evaluating this compound for commercial or research applications, its performance must be benchmarked against structurally related alternatives.

Alternative 1: Avobenzone (Industry Standard UV Filter)

Avobenzone (1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) is a globally approved UVA filter. It exists primarily as the enol isomer, absorbing strongly at ~357 nm. However, upon UV exposure, it undergoes a problematic photo-induced keto-enol tautomerization, degrading into the diketo form and losing its protective capacity [3].

  • Comparison: While 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a poor UVA filter (due to its native diketo state absorbing only at ~270 nm), it is vastly more photostable. It does not suffer from the same degradation pathways, making it a superior structural backbone for non-photonic applications.

Alternative 2: 1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Unmethylated)

The unmethylated analog is highly enolized and frequently used as a bidentate ligand for transition metals [4].

  • Comparison: The unmethylated version easily deprotonates to form stable metal complexes. In contrast, the C2-methylated target is sterically hindered, making it a poorer ligand for bulky metals but an excellent, non-enolizable precursor for synthesizing complex quaternary

    
    -oxo carbonyls.
    

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems for observing the structural states of the compound.

Protocol A: Direct NMR Observation of the Diketo Isomer
  • Objective: Quantify the diketo dominance in a non-polar environment.

  • Procedure:

    • Dissolve 15 mg of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione in 0.6 mL of anhydrous

      
      .
      
    • Acquire a ¹H NMR spectrum at 400 MHz (298 K) with a relaxation delay (

      
      ) of 2 seconds.
      
  • Self-Validation: The integration ratio must be exact. The C2-H quartet (~5.3 ppm) must integrate to exactly 1H relative to the C2-CH₃ doublet (~1.6 ppm) integrating to 3H. The total absence of a downfield signal >15 ppm validates the >95% diketo purity.

Protocol B: Chemical Trapping of the Enol Geometry via Difluoroboron Complexation
  • Objective: Because the free enol is transient, we must chemically lock the molecule into an enol-like geometry to analyze its conjugated photophysics [5].

  • Procedure:

    • In an oven-dried flask under argon, dissolve 1.0 mmol of the target compound in 10 mL of anhydrous

      
      .
      
    • Add 2.0 mmol of boron trifluoride diethyl etherate (

      
      ) dropwise at 25 °C.
      
    • Stir for 2 hours. The Lewis acidic boron forces the displacement of the C2 proton, coordinating with both oxygens to form a tetra-coordinate

      
      
      
      
      
      -diketonate complex.
    • Quench with 5 mL of deionized water, extract the organic layer, dry over

      
      , and concentrate.
      
  • Self-Validation: The successful lock of the enol geometry is instantly verified by UV-Vis spectroscopy. The product will exhibit a dramatic bathochromic shift from ~270 nm (starting material) to ~360 nm, accompanied by intense visible fluorescence under a 365 nm UV lamp.

Analytical Logic Visualization

The following diagram illustrates the thermodynamic causality that drives the spectroscopic differences between the isomers.

IsomerizationLogic Target 1,3-Bis(4-methoxyphenyl) -2-methylpropane-1,3-dione Diketo Diketo Isomer (>95% Population) Target->Diketo Thermodynamic Preference Enol Z-Enol Isomer (<5% Population) Target->Enol Disfavored Pathway Relief Steric Relief via C2-C(O) Bond Rotation Diketo->Relief Enables Strain Severe A(1,3) Allylic Strain (C2-Methyl clashes with Aryl rings) Enol->Strain Causes SpecEnol UV-Vis: λ_max ~355 nm 1H NMR: OH (s, ~16.0 ppm) Enol->SpecEnol Requires extended conjugation Strain->Diketo Drives equilibrium to SpecDiketo UV-Vis: λ_max ~270 nm 1H NMR: C2-H (q, ~5.3 ppm) Relief->SpecDiketo Yields isolated chromophores

Graphviz diagram illustrating the thermodynamic logic and spectroscopic outcomes of tautomerization.

References

  • MDPI. "Intramolecular OHO Hydrogen Bonding in Dibenzoylmethane Enol: Raman Spectroscopic and Quantum Chemical Study." mdpi.com.
  • Beaudry Research Group. "High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid.
  • National Institutes of Health (NIH).
  • PubChem. "1,3-Bis(4-methoxyphenyl)-1,3-propanedione | C17H16O4." nih.gov.
  • Elsevier.

Safety Operating Guide

Navigating the Disposal of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical, non-negotiable aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

All chemical waste disposal is governed by stringent regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[1][2] These regulations mandate the proper identification, labeling, and disposal of hazardous waste to prevent environmental contamination and ensure human safety.[1][2][3] Non-compliance can lead to significant fines and compromise the safety of the laboratory and the surrounding community.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione. This process is designed to be a self-validating system, incorporating checks and verifications at each stage to minimize risk.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment & Preparation cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal & Decontamination A 1. Hazard Assessment: Review SDS and available literature for specific hazards. B 2. Assemble PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat A->B Informs selection of D 4. Waste Collection: - Transfer the compound into the prepared container. - Avoid creating dust. B->D Required for C 3. Prepare Waste Container: - Select a compatible, leak-proof container. - Affix a 'Hazardous Waste' label. C->D Used for E 5. Container Sealing & Labeling: - Securely close the container. - Complete the hazardous waste label with:  - Chemical name (no formulas)  - Approximate quantity/concentration D->E Leads to F 6. Segregation & Storage: - Store the container in a designated satellite accumulation area. - Segregate from incompatible materials. E->F Prerequisite for G 7. Arrange for Pickup: - Contact your institution's Environmental Health & Safety (EH&S) office. - Complete a chemical waste pickup form. F->G Ready for H 8. Decontaminate Work Area: - Clean all surfaces and equipment that came into contact with the compound. G->H Upon completion I 9. Dispose of Contaminated PPE: - Place used gloves and other disposable PPE in a designated waste stream. H->I Final step

Caption: Disposal Workflow for 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely collect, store, and arrange for the disposal of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione in accordance with institutional and regulatory guidelines.

Materials:

  • 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione waste

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield[4]

    • Lab coat

  • Compatible, leak-proof hazardous waste container with a secure lid[1][2]

  • "Hazardous Waste" labels[1][2][3]

  • Chemical fume hood

Procedure:

  • Hazard Assessment and PPE Donning:

    • Before handling the compound, thoroughly review its Safety Data Sheet (SDS) and any other available safety information.[5]

    • Put on all required PPE, ensuring a proper fit.

  • Waste Container Preparation:

    • Select a waste container that is compatible with 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione. Glass or polyethylene containers are generally suitable for solid chemical waste.[2]

    • Firmly affix a "Hazardous Waste" label to the container.[1][6]

  • Waste Collection:

    • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

    • Carefully transfer the 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione waste into the prepared hazardous waste container.

    • If the compound is a fine powder, take care to avoid creating dust.[4][7] Sweep up any spilled material and place it into the container.

  • Container Sealing and Labeling:

    • Once all the waste has been collected, securely close the container to prevent any leaks or spills.[1][3] The container must be kept closed at all times except when adding waste.[1]

    • On the "Hazardous Waste" label, clearly write out the full chemical name: "1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione." Do not use abbreviations or chemical formulas.[1][2]

    • Indicate the approximate quantity or percentage of the waste in the container.[1][2]

  • Segregation and Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation.[1][3]

    • Ensure the container is segregated from incompatible materials.[1][6] While specific incompatibility data for this compound is not provided, a general best practice is to store organic solids away from strong oxidizing agents, acids, and bases.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]

    • Complete any required chemical waste pickup forms, providing accurate information about the contents of the container.[2]

  • Decontamination:

    • Thoroughly decontaminate the work area, including the chemical fume hood surface and any equipment used, with an appropriate solvent (e.g., 70-75% ethanol) followed by soap and water.[8][9]

    • For spills, determine if it is manageable by laboratory personnel. If so, use a spill kit or absorbent material to confine the spill.[1][8] For large or unmanageable spills, evacuate the area and contact EH&S.[8]

  • Disposal of Contaminated Materials:

    • Dispose of contaminated gloves and other disposable materials as hazardous waste.[10]

    • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected as hazardous waste.[10] The rinsed and air-dried container can then typically be disposed of as regular laboratory waste, after defacing the original label.[6]

Quantitative Data Summary: Waste Characterization

For proper disposal, it's essential to provide accurate information about the waste stream. The following table summarizes the key identifiers for 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione.

PropertyValueSource
Chemical Name 1,3-Bis(4-methoxyphenyl)-1,3-propanedione[11]
CAS Number 18362-51-1[11]
Molecular Formula C₁₇H₁₆O₄[11]
Molecular Weight 284.31 g/mol [11]
Physical State Solid

Note: While a related compound is listed as harmful in contact with skin, the full hazard profile of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is not fully characterized in the provided search results. Therefore, it should be handled as a potentially hazardous substance.

Conclusion: Fostering a Culture of Safety

The proper disposal of chemical waste is a cornerstone of a safe and responsible laboratory environment. By adhering to the detailed procedures outlined in this guide, researchers and scientists can ensure they are not only compliant with regulations but are also actively contributing to the protection of their colleagues and the environment. For any uncertainties or specific institutional requirements, always consult with your Environmental Health & Safety department.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. [Link]

  • MATERIAL SAFETY DATA SHEET. BIO BASIC INC. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Standard Operating Procedures. University of California, Riverside Environmental Health & Safety. [Link]

  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione Env. Fate/Transport. U.S. Environmental Protection Agency. [Link]

  • 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione. Endocrine Disruptor Lists. [Link]

  • 1,3-Bis(4-methoxyphenyl)propan-2-one. PubChem. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency. [Link]

  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. PubChem. [Link]

  • 1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione - Exposure. U.S. Environmental Protection Agency. [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University Research. [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Drexel University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.